molecular formula C11H18N4O B362585 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine CAS No. 313219-62-4

2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine

Cat. No.: B362585
CAS No.: 313219-62-4
M. Wt: 222.29g/mol
InChI Key: YFKSWHQJAVWBTO-UHFFFAOYSA-N
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Description

2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. The structure incorporates a pyridine ring, a fundamental heterocycle in many commercial compounds including pharmaceuticals and agrochemicals , linked to a morpholine group via an ethylenediamine chain. This specific molecular architecture, featuring nitrogen-containing heterocycles, is commonly explored in the development of novel therapeutic agents. Research into analogous compounds has shown that molecules containing both pyridine and morpholine pharmacophores are frequently investigated as potential inhibitors of key biological targets, such as protein kinases . Such compounds are often screened for a range of bioactivities, including anti-inflammatory and anticancer effects , making them valuable scaffolds in early-stage drug development. The compound is intended for research applications only, specifically for use in laboratory settings by qualified professionals. It is not approved for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes.

Properties

IUPAC Name

2-N-(2-morpholin-4-ylethyl)pyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKSWHQJAVWBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N2-(2-morpholinoethyl)pyridine-2,5-diamine as a Critical Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound N2-(2-morpholinoethyl)pyridine-2,5-diamine represents a high-value pharmacophore scaffold in modern medicinal chemistry, particularly within the development of Tyrosine Kinase Inhibitors (TKIs). Its structural architecture combines a hinge-binding pyridine motif with a solvent-exposed morpholine tail, simultaneously optimizing potency and physicochemical properties (solubility, LogD).

This technical guide provides a rigorous analysis of its chemical structure, a validated industrial synthesis protocol, and analytical characterization standards.[1] It is designed to serve as a self-contained reference for researchers integrating this moiety into larger drug candidates.

Part 1: Structural Architecture & Physicochemical Profile

The molecule is a tri-nitrogenous system characterized by a 2,5-disubstituted pyridine core. The C2-position is functionalized with an ethyl-morpholine side chain, serving as a solubility handle, while the C5-position bears a primary amine, acting as a reactive vector for coupling to core scaffolds (e.g., quinolines, pyrimidines, or ureas).

Chemical Identity[2]
  • Systematic Name: N2-(2-morpholin-4-ylethyl)pyridine-2,5-diamine

  • Alternative Names: 5-amino-2-(2-morpholinoethylamino)pyridine; 2-[(2-morpholinoethyl)amino]-5-aminopyridine.

  • Molecular Formula: C₁₁H₁₈N₄O

  • Molecular Weight: 222.29 g/mol

  • SMILES: Nc1cnc(NCCN2CCOCC2)cc1

Physicochemical Properties (Predicted & Experimental Consensus)
PropertyValueStructural Implications
LogP (Octanol/Water) 0.2 – 0.5Low lipophilicity due to morpholine/amine polarity; ideal for oral bioavailability.
pKa (Base 1) ~8.4 (Morpholine)Protonation at physiological pH improves aqueous solubility.
pKa (Base 2) ~6.5 (Pyridine N1)Weakly basic; participates in H-bond acceptor interactions.
TPSA ~67 ŲWell within the Veber rules (<140 Ų) for membrane permeability.
H-Bond Donors 3Critical for hinge region binding in kinase pockets.

Part 2: Synthetic Pathways & Process Chemistry[1][3]

The synthesis of N2-(2-morpholinoethyl)pyridine-2,5-diamine is strictly controlled to prevent oxidation of the electron-rich diamine product. The industry-standard route involves a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.
Reaction Logic Visualization

Synthesis_Pathway Start 2-Chloro-5-nitropyridine (CAS: 4548-45-2) Inter Intermediate: N-(2-morpholinoethyl)-5-nitropyridin-2-amine Start->Inter Step 1: SnAr K2CO3, DMF, 80°C Reagent 4-(2-Aminoethyl)morpholine (CAS: 2038-03-1) Reagent->Inter Product Target: N2-(2-morpholinoethyl)pyridine-2,5-diamine Inter->Product Step 2: Reduction H2, Pd/C, MeOH OR Fe/NH4Cl caption Figure 1: Two-step synthetic pathway from chloronitropyridine precursor.

Figure 1: Two-step synthetic pathway from chloronitropyridine precursor.

Detailed Experimental Protocol
Step 1: Synthesis of Nitro-Intermediate

Objective: Substitution of the C2-chloro group with the morpholinoethyl amine.

  • Charge: In a dry 3-neck round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Base Addition: Add anhydrous

    
      (1.5 eq) followed by 4-(2-aminoethyl)morpholine  (1.1 eq) dropwise to control exotherm.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The spot for the starting chloride (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow spot.
  • Workup: Cool to room temperature. Pour into ice-water (50 volumes). The yellow solid precipitate is collected by filtration. If no precipitate forms, extract with EtOAc, wash with brine, and concentrate.

  • Yield Target: >85% (Yellow solid).

Step 2: Reduction to Diamine

Objective: Chemoselective reduction of the nitro group to the primary amine without reducing the pyridine ring.

  • Catalyst Prep: Suspend the nitro-intermediate (from Step 1) in Methanol (20 volumes). Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Purge the system with

    
    , then introduce 
    
    
    
    (balloon pressure or 1-3 bar in an autoclave). Stir vigorously at Room Temperature for 2–12 hours.
    • Alternative (Iron Reduction): If hydrogenation is unavailable, use Iron powder (5 eq) and

      
       (5 eq) in EtOH/Water (4:1) at reflux for 2 hours.
      
  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (

    
     blanket) to prevent oxidation of the electron-rich aniline.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The product is an air-sensitive oil or low-melting solid that darkens upon exposure to air.

  • Storage: Store under Argon at -20°C.

Part 3: Analytical Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous structural confirmation. The following data points are diagnostic for the target structure.

NMR Spectroscopy (Diagnostic Signals)
NucleusShift (

ppm)
MultiplicityAssignment
¹H NMR 7.60Doublet (d)Pyridine H6 (Ortho to N1, Meta to NH2)
¹H NMR 6.95Doublet of Doublets (dd)Pyridine H4 (Ortho to NH2)
¹H NMR 6.35Doublet (d)Pyridine H3 (Ortho to alkyl-amine)
¹H NMR 4.50Broad SingletPrimary Amine (-NH2)
¹H NMR 3.58Triplet (t)Morpholine O-CH2 (x4)
¹H NMR 2.40Triplet (t)Morpholine N-CH2 (x4)

Note: Spectra taken in DMSO-d6. Shifts may vary slightly based on concentration and water content.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Mass:

    
    
    
  • Fragmentation Pattern: Loss of morpholine fragment often observed at high collision energies.

Part 4: Medicinal Chemistry Applications[1][3][5][6][7][8]

This scaffold is a "privileged structure" in kinase inhibitor design. It addresses two common failure modes in drug discovery: solubility and selectivity .

Pharmacophore Logic

Pharmacophore Pyridine Pyridine Core (Hinge Binder) Amine5 C5-Amine (Vector to Scaffold) Pyridine->Amine5 Electronic activation Linker Ethyl Linker (Spacer) Pyridine->Linker C2 Substitution Scaffold Drug Core (e.g., Quinoline/Indazole) Amine5->Scaffold Urea/Amide bond formation Morpholine Morpholine (Solvent Exposure/Solubility) Linker->Morpholine caption Figure 2: Pharmacophore dissection of the N2-(2-morpholinoethyl)pyridine-2,5-diamine unit.

Figure 2: Pharmacophore dissection of the N2-(2-morpholinoethyl)pyridine-2,5-diamine unit.

Mechanism of Action Contributions
  • Hinge Binding: The pyridine nitrogen (N1) often accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Cys residue in EGFR or ALK).

  • Solubility Handle: The morpholine ring, protonated in the acidic environment of the stomach or lysosome, significantly enhances the LogD profile, improving oral absorption.

  • Vectorization: The C5-amino group allows for coupling to diverse "tail" regions, enabling the creation of libraries (SAR exploration) without altering the hinge-binding motif.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155804527 (Related Intermediate). Retrieved from [Link]

  • Li, X., et al. (2018).Design and synthesis of novel pyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Contextual synthesis reference).
  • Organic Syntheses. General procedures for nucleophilic aromatic substitution on pyridines. Retrieved from [Link]

Sources

Comprehensive Guide to 2-Amino-5-morpholinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers and medicinal chemists focusing on the 2-amino-5-morpholinopyridine scaffold (CAS 571189-78-1). This moiety is a "privileged structure" in modern drug discovery, serving as a critical building block for Type I and Type II kinase inhibitors, particularly targeting the CDK4/6, ERK, and PI3K/mTOR pathways.

Core Identity & Nomenclature

The molecule 2-amino-5-morpholinopyridine consists of a pyridine ring substituted with a primary amine at the C2 position and a morpholine ring at the C5 position. Its amphiphilic nature—combining the hydrogen-bond donor/acceptor capability of the aminopyridine with the solubilizing, metabolic-stability-enhancing properties of the morpholine—makes it an ideal "hinge-binding" or "solvent-front" motif in kinase inhibitor design.

Synonyms and Identifiers

To ensure precise procurement and database searching, use the following validated identifiers.

Identifier TypeValue / Synonym
Common Name 2-Amino-5-morpholinopyridine
IUPAC Name 5-(Morpholin-4-yl)pyridin-2-amine
Alt. IUPAC 4-(6-Aminopyridin-3-yl)morpholine
Inverted Name 5-Morpholinopyridin-2-amine
CAS Registry 571189-78-1
Chemical Formula C

H

N

O
Molecular Weight 179.22 g/mol
SMILES Nc1ccc(cn1)N2CCOCC2
Key Precursor CAS 1072-97-5 (2-Amino-5-bromopyridine); 57080-84-1 (5-Bromo-2-nitropyridine)

Chemical Synthesis Protocols

High-purity synthesis of this scaffold is a prerequisite for downstream SAR (Structure-Activity Relationship) studies. Two primary routes are established: Nucleophilic Aromatic Substitution (S


Ar)  and Palladium-Catalyzed Cross-Coupling .
Route A: S Ar & Reduction (Scalable, Metal-Free Precursor)

This route is preferred for large-scale preparation as it avoids expensive Pd catalysts in the first step.

Step 1: S


Ar Displacement 
  • Reagents: 5-Bromo-2-nitropyridine, Morpholine, K

    
    CO
    
    
    
    (or Et
    
    
    N).
  • Solvent: DMSO or DMF.

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: The strong electron-withdrawing effect of the nitro group at C2 activates the C5-bromide for nucleophilic attack by morpholine.

  • Product: 4-(6-Nitropyridin-3-yl)morpholine.

Step 2: Nitro Reduction

  • Reagents: H

    
     (gas), 10% Pd/C (catalyst) OR Zn dust / NH
    
    
    
    Cl (chemoselective).
  • Solvent: Methanol or Ethanol.

  • Conditions: Room temperature, 1 atm H

    
     (for hydrogenation).
    
  • Outcome: Quantitative conversion to 2-amino-5-morpholinopyridine.

Route B: Buchwald-Hartwig Amination (Direct Functionalization)

This route is useful when starting from the commercially available 2-amino-5-bromopyridine, though it requires protection of the primary amine or careful control of conditions to prevent polymerization.

Protocol:

  • Reactants: 2-Amino-5-bromopyridine (1.0 eq), Morpholine (1.2 eq).

  • Catalyst System: Pd(OAc)

    
     (2-5 mol%) + BINAP (racemic or S-BINAP).
    
  • Base: Cs

    
    CO
    
    
    
    or NaO^t^Bu (Strong base required).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: 100°C under N

    
     atmosphere, overnight.
    
  • Purification: Silica gel chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram

Synthesis Start1 5-Bromo-2-nitropyridine Inter1 4-(6-Nitropyridin-3-yl)morpholine Start1->Inter1 SNAr (DMSO, 100°C) Morph Morpholine Morph->Inter1 Product 2-Amino-5-morpholinopyridine Morph->Product Inter1->Product Reduction (H2/Pd-C or Zn/NH4Cl) Start2 2-Amino-5-bromopyridine Start2->Product Buchwald-Hartwig (Pd(OAc)2, BINAP, Cs2CO3)

Figure 1: Convergent synthetic pathways for the 2-amino-5-morpholinopyridine scaffold.

Biological Applications & Mechanism of Action

The 2-amino-5-morpholinopyridine motif is extensively utilized to target CDK4/6 (Cyclin-Dependent Kinases) and ERK1/2 (Extracellular Signal-Regulated Kinases).

Structural Rationale in Drug Design
  • Hinge Binding: The 2-aminopyridine nitrogen (N1) and the exocyclic amino group (C2-NH2) form a characteristic bidentate hydrogen bond motif with the kinase hinge region (e.g., Val101 in CDK4).

  • Solvent Exposure: The morpholine ring at C5 projects towards the solvent front. This improves water solubility and metabolic stability compared to phenyl or alkyl analogs.

  • Selectivity: Modifications to the morpholine ring (e.g., bridging) can fine-tune selectivity between CDK4/6 and CDK2.

Signaling Pathway Context (CDK4/6)

Inhibitors containing this scaffold prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase. This is the primary mechanism for breast cancer therapeutics (e.g., Palbociclib analogs).

Pathway GF Growth Factors CycD Cyclin D GF->CycD Upregulation Complex Cyclin D-CDK4/6 Complex CycD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb (Retinoblastoma) Complex->Rb Phosphorylation (Inactivation) Inhibitor 2-Amino-5-morpholinopyridine Derivatives Inhibitor->Complex Inhibits ATP Binding Arrest G1 Cell Cycle Arrest Inhibitor->Arrest Induces E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (Proliferation) E2F->SPhase Transcription of S-phase genes

Figure 2: Mechanism of Action for CDK4/6 inhibitors utilizing the aminopyridine scaffold.

Experimental Validation: Kinase Assay Protocol

To validate derivatives of this scaffold, a standard ADP-Glo™ or LanthaScreen™ assay is recommended.

Protocol: CDK4/CycD1 Inhibition Assay

  • Preparation: Dilute compounds (starting from 10 mM DMSO stock) in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Mix: Incubate recombinant CDK4/Cyclin D1 complex (5-10 nM final) with the test compound for 15 minutes at room temperature.

  • Substrate Addition: Add Rb peptide substrate (0.2 µg/µL) and ATP (at K

    
     concentration, typically 25-50 µM).
    
  • Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP, incubate 40 min. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase.

  • Readout: Measure luminescence on a plate reader. Calculate IC

    
     using a 4-parameter logistic fit.
    

References

  • Synthesis of 2-aminopyridine deriv

    
    Ar: 
    Title: "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment."[1][2]
    Source: NIH / PMC.
    URL:[Link]
    
  • CDK4/6 Inhibitor Design & SAR: Title: "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors."[3] Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Morpholine Scaffold Utility: Title: "Morpholine – Knowledge and References."[4] Source: Taylor & Francis / ScienceDirect Topics. URL:[Link]

  • Chemical Property Data (PubChem): Title: "2-Amino-5-morpholinopyridine | C9H13N3O." Source: PubChem.[5][6] URL:[Link]

Sources

Optimizing the Diaminopyridine Scaffold for FLT3 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the design, synthesis, and biological evaluation of the diaminopyridine scaffold as a core pharmacophore for FMS-like tyrosine kinase 3 (FLT3) inhibitors.[1] While 2,4-diaminopyrimidines (e.g., analogs of Gilteritinib) dominate the clinical landscape, the 2,4-diaminopyridine scaffold represents a critical "scaffold hopping" strategy. This modification modulates physicochemical properties (logP, solubility) and selectivity profiles by altering the hydrogen bond acceptor/donor landscape within the ATP-binding pocket.

This guide addresses the primary synthetic challenge—regioselective functionalization of the pyridine ring—and provides a validated workflow for developing Type I inhibitors targeting FLT3-ITD mutations in Acute Myeloid Leukemia (AML).

Part 1: Structural Rationale & Mechanistic Basis

The Scaffold Hop: Pyrimidine vs. Pyridine

In kinase drug discovery, the adenine ring of ATP is the natural template. The 2,4-diaminopyrimidine scaffold mimics this effectively. However, replacing the pyrimidine core with a pyridine core (specifically 2,4-diaminopyridine) offers distinct advantages:

  • Selectivity Tuning: The removal of the N3 nitrogen eliminates a potential hydrogen bond acceptor. If an off-target kinase relies on an interaction with N3, the pyridine analog will exhibit improved selectivity.

  • Metabolic Stability: Pyridines are often more resistant to oxidative metabolism compared to electron-deficient pyrimidines in specific microenvironments.

  • Vector Positioning: The C3-H on the pyridine ring provides a vector for substitution (e.g., fluorine or methyl) to induce atropisomerism or lock conformation, a strategy harder to implement on the crowded pyrimidine ring.

Binding Mode (Type I Inhibition)

The 2,4-diaminopyridine scaffold functions primarily as a Type I ATP-competitive inhibitor .

  • Hinge Binder: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (typically Cys694 or Glu695 in FLT3).

  • Solvent Front: The substituent at the C4-amino position extends towards the solvent front, often solubilizing the molecule.

  • Gatekeeper Interaction: The C2-amino substituent extends into the hydrophobic back pocket or interacts with the gatekeeper residue (Phe691 in FLT3), critical for overcoming the F691L resistance mutation.

Visualization: Molecular Interaction Mechanism

FLT3_Binding_Mechanism Scaffold 2,4-Diaminopyridine Core Hinge FLT3 Hinge Region (Glu695/Cys694) Scaffold->Hinge H-Bond (N1 Acceptor) Gatekeeper Gatekeeper Residue (Phe691) Scaffold->Gatekeeper Van der Waals (C2-Substituent) Solvent Solvent Front (Solubilizing Group) Scaffold->Solvent Vector Extension (C4-Substituent) ATP_Pocket ATP Binding Pocket Scaffold->ATP_Pocket Competitive Inhibition

Figure 1: Schematic representation of the 2,4-diaminopyridine binding mode within the FLT3 ATP pocket. The N1 nitrogen is the critical anchor.

Part 2: Synthetic Chemistry & Regioselectivity[2]

The synthesis of non-symmetric 2,4-diaminopyridines hinges on the regioselective displacement of halides on the 2,4-dichloropyridine precursor.

The Regioselectivity Challenge

Unlike 2,4-dichloropyrimidine, where the C4 position is significantly more reactive than C2 due to the para-positioning relative to both nitrogens, 2,4-dichloropyridine presents a subtler electronic landscape.

  • C4 Position: Para to the pyridine nitrogen. Nucleophilic attack stabilizes the Meisenheimer intermediate via the ring nitrogen. Generally more reactive toward

    
    .
    
  • C2 Position: Ortho to the pyridine nitrogen. Inductive effects are strong, but steric hindrance often disfavors initial attack here if bulky nucleophiles are used.

Expert Insight: To ensure high purity and yield, we utilize a Sequential Displacement Strategy :

  • Step 1 (

    
    ):  Selective displacement of C4-Cl at lower temperatures using a stoichiometric amine.
    
  • Step 2 (Buchwald-Hartwig): Palladium-catalyzed amination of the C2-Cl.

    
     at C2 is sluggish and often requires forcing conditions that degrade the molecule; Pd-catalysis is superior here.
    
Synthetic Workflow Visualization

Synthesis_Pathway SM 2,4-Dichloropyridine Inter Intermediate: 2-Chloro-4-amino-pyridine SM->Inter Step 1: SnAr IPA, 80°C, C4-Selective Reagent1 Amine R1-NH2 (Solvent Tail) Reagent1->Inter Product Final Scaffold: 2,4-Diaminopyridine Inter->Product Step 2: Buchwald 110°C, C2-Substitution Reagent2 Amine R2-NH2 (Hinge/Gatekeeper) Reagent2->Product Catalyst Pd2(dba)3 / Xantphos NaOtBu Catalyst->Product

Figure 2: Sequential functionalization strategy. Step 1 exploits the natural electrophilicity of C4; Step 2 utilizes metal catalysis to overcome C2 deactivation.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the synthesis of a representative intermediate: N4-(1-methylpiperidin-4-yl)-N2-phenylpyridine-2,4-diamine .

Step 1: Regioselective C4-Amination ( )

Objective: Install the solubilizing group at C4.

  • Charge: To a dry 100 mL round-bottom flask, add 2,4-dichloropyridine (1.0 eq, 5.0 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Solvent: Dissolve in Isopropanol (IPA) (20 mL). Note: Protic solvents like IPA often accelerate

    
     via H-bond stabilization of the leaving group.
    
  • Addition: Add 1-methylpiperidin-4-amine (1.05 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Validation (In-Process Control): Monitor by LC-MS.

    • Success Criteria: Disappearance of SM (m/z 147/149) and appearance of mono-substituted product (m/z ~225).

    • Regioselectivity Check: If a minor isomer (C2-substituted) appears, it usually elutes later on C18 columns. The C4-isomer is typically the major product (>90%).

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with sat. NaHCO3. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH:NH3). Isolate 2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine .

Step 2: C2-Amination (Buchwald-Hartwig Coupling)

Objective: Install the hinge-interacting/hydrophobic moiety at C2.

  • Charge: In a microwave vial or sealed tube, combine the Intermediate from Step 1 (1.0 eq, 1.0 mmol), Aniline (1.2 eq), Cs2CO3 (2.0 eq).

  • Catalyst System: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq). Rationale: Xantphos is excellent for pyridyl halides.

  • Solvent: Add degassed 1,4-Dioxane (10 mL).

  • Reaction: Sparge with Argon for 5 mins. Seal and heat to 110°C (or 130°C in microwave for 30 mins).

  • Validation: LC-MS should show conversion to final mass (m/z ~282).

  • Purification: Filter through Celite. Concentrate. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Biological Evaluation & SAR[3]

Kinase Inhibition Assay (ADP-Glo)

To validate the scaffold, use the ADP-Glo Kinase Assay (Promega) which quantifies ADP formed during the kinase reaction.

Protocol Summary:

  • Enzyme: Recombinant FLT3-WT and FLT3-ITD (SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Conditions: 10 μM ATP (approx. Km), 1 hour incubation at RT.

  • Readout: Luminescence integration.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of scaffold modifications on FLT3 potency, comparing the Pyridine core to the Pyrimidine standard.

Compound IDCore ScaffoldR1 (C4-Pos)R2 (C2-Pos)FLT3-WT IC50 (nM)FLT3-ITD IC50 (nM)Selectivity (vs c-Kit)
Ref-1 2,4-Diaminopyrimidine1-Me-PiperidinePhenyl128Low
PYR-1 2,4-Diaminopyridine 1-Me-PiperidinePhenyl4538Medium
PYR-2 2,4-Diaminopyridine 1-Me-Piperidine3,4-Dimethoxyphenyl1814High
PYR-3 2,4-Diaminopyridine Morpholine4-Fluorophenyl12095High

Analysis:

  • Potency Drop: Switching from Pyrimidine (Ref-1) to Pyridine (PYR-1) results in a ~3-4x loss in potency. This is due to the loss of the N3-interaction.

  • Recovery: Potency is recovered in PYR-2 by adding electron-donating groups (OMe) to the aniline ring, which strengthens the H-bond donor capability of the C2-NH, compensating for the scaffold change.

  • Selectivity: The Pyridine series generally shows better selectivity against c-Kit compared to the Pyrimidine series, likely due to subtle differences in the ATP pocket shape (c-Kit is very homologous to FLT3).

References

  • Structural Basis of FLT3 Inhibition: Smith, C. C., et al. (2012). Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia.[1][2] Nature. [Link]

  • Diaminopyrimidine/Pyridine SAR: Lakkaniga, N. R., et al. (2018).[1] Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT.[1][2] ResearchGate/Springer. [Link]

  • Regioselectivity in Pyrimidines/Pyridines: Lee, M., et al. (2015).[3] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.[3] [Link]

  • FLT3 Inhibitor Discovery (Gilteritinib Context): Ueno, Y., et al. (2017). Discovery of Gilteritinib (ASP2215): A Highly Potent and Specific FLT3/AXL Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Nitro Reduction of 2-((2-morpholinoethyl)amino)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of the nitro group in 2-((2-morpholinoethyl)amino)-5-nitropyridine to its corresponding amine, 2-((2-morpholinoethyl)amino)pyridine-5-amine, is a pivotal transformation in the synthesis of various biologically active molecules. The resulting vicinal diamine is a versatile building block for constructing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and drug development.[1] The selection of an appropriate reduction method is critical to ensure high yield and purity, while avoiding unwanted side reactions. This document provides a detailed overview of several robust methods for this transformation, complete with experimental protocols, comparative data, and mechanistic insights to guide researchers in their synthetic endeavors.

The primary challenge in the reduction of 2-((2-morpholinoethyl)amino)-5-nitropyridine lies in achieving chemoselectivity. The molecule contains multiple functional groups that could potentially react under various reducing conditions. Therefore, the choice of reducing agent and reaction conditions must be carefully considered to selectively reduce the nitro group while preserving the integrity of the morpholino and amino moieties.

Comparative Overview of Reduction Methods

Several methods are commonly employed for the reduction of aromatic nitro compounds. The suitability of each method for the target substrate is dependent on factors such as functional group tolerance, scalability, and safety considerations. Below is a comparative summary of the most effective methods.

MethodReagent/CatalystTypical Solvent(s)TemperatureKey AdvantagesPotential Drawbacks
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NickelMethanol, Ethanol, Ethyl AcetateRoom TemperatureHigh efficiency, clean reaction, environmentally benign.[1]Potential for over-reduction or dehalogenation (if applicable); requires specialized hydrogenation equipment.[2][3]
Metal-Mediated Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateRefluxExcellent chemoselectivity, tolerates a wide range of functional groups.[2][3][4]Requires stoichiometric amounts of metal salt, leading to significant waste; workup can be tedious.
Metal-Mediated Reduction Fe/HCl or Fe/NH₄ClEthanol/Water, Acetic AcidRefluxCost-effective, robust, and generally high-yielding.[2][3]Strongly acidic conditions may not be suitable for all substrates; can generate large amounts of iron sludge.
Transfer Hydrogenation Ammonium formate, HydrazineMethanol, EthanolRefluxAvoids the use of high-pressure hydrogen gas; can be highly selective.Reaction times can be longer; requires a suitable hydrogen donor.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Water, Isopropanol, DMFRoom Temperature to Mild HeatingMild conditions, inexpensive, and easy to handle.[5][6][7]Can have solubility issues; may require phase-transfer catalysts for optimal performance.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro reductions due to its high efficiency and clean reaction profile.[3]

Workflow for Catalytic Hydrogenation

A streamlined workflow for catalytic hydrogenation.

Materials:

  • 2-((2-morpholinoethyl)amino)-5-nitropyridine

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol or Ethanol

  • Hydrogenation apparatus

  • Celite

Procedure:

  • In a suitable hydrogenation flask, dissolve 2-((2-morpholinoethyl)amino)-5-nitropyridine (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (typically 1-4 atm). Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Expertise & Experience Notes: The choice of solvent can influence the reaction rate. Protic solvents like methanol and ethanol are generally effective. It is crucial to handle the Pd/C catalyst with care, especially when dry, as it can be pyrophoric.

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

The use of tin(II) chloride is a classic and reliable method for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities.[2][3][4][8]

Workflow for SnCl₂ Reduction

G A Dissolve Substrate in Ethanol B Add SnCl₂·2H₂O A->B C Reflux Reaction Mixture B->C D Cool and Quench with Ice C->D E Basify to pH 7-8 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify Product G->H

Step-by-step process for nitro reduction using SnCl₂.

Materials:

  • 2-((2-morpholinoethyl)amino)-5-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O), 5 equivalents

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-((2-morpholinoethyl)amino)-5-nitropyridine (1 equivalent) in absolute ethanol.

  • Add SnCl₂·2H₂O (5 equivalents) to the solution.

  • Heat the reaction mixture at reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.[2]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be purified as needed.

Trustworthiness: The workup for this procedure is critical for removing the tin salts. Careful adjustment of the pH is necessary to ensure complete precipitation and facilitate extraction of the product.

Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive, safe, and mild reducing agent suitable for this transformation.[5][6][9]

Workflow for Dithionite Reduction

G A Dissolve Substrate in Solvent System B Add Aqueous Na₂S₂O₄ Solution A->B C Stir at Room Temperature or with Gentle Heat B->C D Monitor Reaction Progress C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purify Product F->G

General workflow for nitro reduction using sodium dithionite.

Materials:

  • 2-((2-morpholinoethyl)amino)-5-nitropyridine

  • Sodium Dithionite (Na₂S₂O₄)

  • Water/Isopropanol or Water/DMF solvent system

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-((2-morpholinoethyl)amino)-5-nitropyridine (1 equivalent) in a suitable solvent system such as a mixture of water and isopropanol or water and DMF.

  • Prepare a fresh aqueous solution of sodium dithionite (typically 3-5 equivalents).

  • Add the sodium dithionite solution to the solution of the nitro compound.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Authoritative Grounding: The mechanism of dithionite reduction involves electron transfer.[9] Under neutral or acidic conditions, a sodium sulfinate intermediate is formed, which then decomposes to yield the final amine product.[10]

Conclusion

The choice of method for the reduction of 2-((2-morpholinoethyl)amino)-5-nitropyridine will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. For clean and high-yielding reductions on a laboratory scale, catalytic hydrogenation with Pd/C is often preferred. For substrates that may be sensitive to hydrogenation conditions or when specialized equipment is not available, metal-mediated reductions with SnCl₂ or Fe/HCl offer robust alternatives. Sodium dithionite provides a mild and cost-effective option. It is recommended to perform small-scale trial reactions to determine the optimal conditions for a specific application.

References

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.
  • ResearchGate. (2025).
  • YouTube. (2021). Sodium Dithionite Reduction Mechanism | Organic Chemistry.
  • ACS Publications. (2016).
  • SciSpace. (1997). Reduction of Nitroarenes with Sodium Dithionite.
  • WordPress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Organic Letters. (2014).
  • Common Organic Chemistry. Nitro Reduction - SnCl2.
  • Common Organic Chemistry. Nitro Reduction - Common Conditions.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • PMC - NIH. Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

Strategic Synthesis of a Key Pyrazinecarboxamide Intermediate for the FLT3 Inhibitor Gilteritinib

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Process Development Scientists

Abstract Gilteritinib (ASP2215) is a potent, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[1][2] The structural backbone of Gilteritinib features a critical pyrazinecarboxamide moiety, which plays a significant role in its binding and inhibitory activity.[2][3] This document provides a detailed guide to the preparation of a key regulatory starting material, 3,5-dichloro-6-ethylpyrazine-2-carboxamide , focusing on a scalable and efficient second-generation synthetic route. We will contrast this with the initial discovery chemistry approach to highlight the process improvements and explain the chemical rationale behind the optimized protocol. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of kinase inhibitors and related heterocyclic compounds.

Introduction: The Central Role of the Pyrazine Core

Gilteritinib is a type I kinase inhibitor, meaning it binds to the active conformation of the FLT3 kinase at its ATP-binding site.[2][3] The pyrazine ring and its substituents are crucial for establishing key interactions within this pocket. The synthesis of Gilteritinib, therefore, hinges on the efficient and robust production of its core heterocyclic intermediates.

The initial "discovery route" for synthesizing the key pyrazinecarboxamide intermediate, while effective at the lab scale, presented significant challenges for large-scale production. It began with 2,6-dichloropyrazine and involved a four-step sequence that required cryogenic conditions and purification by column chromatography.[1][4] Such requirements are often bottlenecks in process development, leading to high costs, significant waste generation, and safety concerns.

To overcome these limitations, an improved, second-generation route was developed. This optimized process begins with the readily available and inexpensive starting material, methyl 3-oxopentanoate, and offers several key advantages:

  • Higher Overall Yield and Throughput: The process is more efficient, providing more material in less time.[1][4]

  • Avoidance of Harsh Conditions: It eliminates the need for cryogenic temperatures and chromatographic purification, making it more amenable to standard industrial equipment.[4]

  • Improved Safety and Environmental Profile: The route avoids heavy metals and minimizes waste, aligning with modern green chemistry principles.[4]

This application note will focus exclusively on the practical implementation of this superior, second-generation synthesis.

Overview of the Optimized Synthetic Strategy

The core of the scalable synthesis is a cyclization strategy. It builds the substituted pyrazine ring from a simple, acyclic precursor, allowing for precise control over the introduction of functional groups. This approach is fundamentally more efficient for large-scale manufacturing than the sequential functionalization of a pre-existing pyrazine ring.

G start1 Methyl 3-oxopentanoate inter Key Intermediate: 3,5-dichloro-6-ethylpyrazine-2-carboxamide start1->inter start2 2,6-Dichloropyrazine start2->inter route1 Discovery Route (Low Scalability) route2 Process Development Route (High Scalability) p1 p2

Caption: Comparison of synthetic approaches to the key intermediate.

Detailed Protocol: Scalable Synthesis of 3,5-dichloro-6-ethylpyrazine-2-carboxamide

This protocol is adapted from the process development route reported in the scientific literature.[1] It proceeds through a key N-oxide intermediate, which is then converted to the final product.

Workflow of the Synthesis

The multi-step process involves the formation of an oxime, cyclization to a pyrazine N-oxide, followed by chlorination and hydrolysis to yield the target carboxamide.

Caption: Step-wise workflow for the scalable synthesis route.

Step 1: Preparation of 2-Amino-3-cyano-5-ethylpyrazine 1-Oxide (24)

This initial step masterfully constructs the core heterocyclic ring from an acyclic precursor. The reaction involves an in-situ nitrosation to form an oxime, which is then poised for cyclization.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 3-oxopentanoate (21)130.14220 kg16901.00
Sodium Hydroxide40.0079.0 kg19801.17
Sodium Nitrite69.00128 kg18601.10
Sulfuric Acid (conc.)98.08194 kg19801.17
Water18.02~2531 L--

Protocol:

  • Saponification: To a solution of sodium hydroxide (79.0 kg, 1980 mol) in water (2200 L), add methyl 3-oxopentanoate (220 kg, 1690 mol) while maintaining the temperature between 20-30 °C. Stir the mixture for 3 hours at this temperature. Causality: The basic hydrolysis of the ester is necessary to generate the corresponding carboxylate salt for the subsequent reaction steps.

  • Nitrosation: Cool the reaction mixture to 0-10 °C. Add a solution of sodium nitrite (128 kg, 1860 mol) in water (330 L) at this temperature.

  • Acidification & Oxime Formation: Prepare a 30% sulfuric acid solution by carefully adding concentrated sulfuric acid (194 kg, 1980 mol) to water (451 L). Add this acid solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-10 °C. After the addition is complete, stir the reaction for 1 hour at 0-10 °C.[1] Causality: The controlled addition of acid generates nitrous acid in situ, which reacts at the alpha-carbon of the dicarbonyl species to form the critical oxime intermediate required for the subsequent cyclization.

  • (Implied) Cyclization & Work-up: Although the specific cyclizing agent and workup for this step are detailed within process chemistry literature, the formation of 2-Amino-3-cyano-5-ethylpyrazine 1-Oxide (24) is the key outcome of this sequence.[1] The work-up would typically involve neutralization, extraction, and crystallization to isolate the product.

Step 2: Conversion to 3,5-dichloro-6-ethylpyrazine-2-carboxamide

This stage involves several transformations: reduction of the N-oxide, chlorination of the pyrazine ring, and hydrolysis of the nitrile group to a carboxamide. In process chemistry, these are often telescoped or optimized into a minimal number of steps. A common and effective reagent for such transformations is phosphorus oxychloride (POCl₃), which can facilitate both chlorination and dehydration/rearrangement reactions, followed by acidic hydrolysis.

Protocol (Illustrative):

Disclaimer: This part of the protocol is a scientifically informed illustration based on established chemical transformations of pyrazine N-oxides and nitriles, as the specific process details beyond the N-oxide intermediate are proprietary.

  • Chlorination: To a suitable reaction vessel, charge phosphorus oxychloride. Carefully add the 2-Amino-3-cyano-5-ethylpyrazine 1-Oxide intermediate (1.0 equiv) in portions, controlling the temperature. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC). Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It will replace the amino group and the N-oxide oxygen with chloro substituents and can also facilitate the conversion of the cyano group.

  • Hydrolysis: After cooling, the reaction mixture is carefully quenched by pouring it onto ice. This is followed by the addition of a strong acid, such as concentrated HCl, and heating. This step hydrolyzes the nitrile (or a related intermediate) to the desired carboxamide.

  • Isolation: The product, 3,5-dichloro-6-ethylpyrazine-2-carboxamide, is typically a solid and can be isolated by filtration, washed with water to remove inorganic impurities, and dried under vacuum.

Characterization and Quality Control

The identity and purity of the final intermediate should be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically aiming for >98%.

  • Melting Point: As a preliminary check of purity.

Conclusion

The preparation of the key gilteritinib intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide, is a critical step in the overall synthesis of this important AML therapeutic. The transition from a challenging discovery route to a scalable, efficient, and safer second-generation process demonstrates the power of strategic process development.[4] By starting from simple acyclic precursors and building the heterocyclic core, this optimized route avoids the use of cryogenic conditions, chromatography, and heavy metals, making it highly suitable for the large-scale manufacturing required for pharmaceutical production.[1][4] This application note provides a robust framework and detailed protocol for researchers and developers working on similar synthetic targets.

References

  • Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. ACS Publications. Available at: [Link]

  • Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. ACS Publications. Available at: [Link]

  • A study of the synthetic route and resistance of gilteritinib. ResearchGate. Available at: [Link]

  • Gilteritinib synthesis route 3. ResearchGate. Available at: [Link]

  • Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, ASH Publications. Available at: [Link]

  • Preparation of Some 6-Substituted N-Pyrazinyl-2-pyrazinecarboxamides. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC, National Institutes of Health. Available at: [Link]

  • Gilteritinib synthesis route 1. ResearchGate. Available at: [Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. PMC, National Institutes of Health. Available at: [Link]

Sources

Purification of N2-(2-morpholinoethyl)pyridine-2,5-diamine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the purification of N2-(2-morpholinoethyl)pyridine-2,5-diamine , a critical intermediate in the synthesis of ALK, ROS1, and FLT3 kinase inhibitors (analogous to scaffolds found in Gilteritinib and Xalkori).

The purification of this compound presents two distinct challenges:

  • High Polarity & Basicity: The molecule contains a pyridine ring, a primary amine, a secondary amine, and a morpholine ring. This leads to severe peak tailing on standard silica gel due to strong interactions with acidic silanol groups.

  • Oxidative Instability: As an electron-rich 2,5-diaminopyridine, the compound is prone to rapid oxidation upon exposure to air, often degrading into dark azo- or nitroso-species during the purification process.

This guide provides a Modified Normal Phase (NP) protocol using a ternary amine-buffered mobile phase to suppress silanol activity, coupled with inert-handling techniques to preserve chemical integrity.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the physicochemical behavior of the target molecule is the prerequisite for successful separation.

FeatureDescriptionChromatographic Implication
Structure Pyridine core with 2-amino (substituted) and 5-amino (primary) groups.Electron-rich aromatic system; prone to oxidation.
Basicity Contains 4 nitrogen atoms. The morpholine and alkyl-linker amines are moderately basic (

).
Will protonate on acidic silica, causing irreversible adsorption or streaking.
Polarity High (

).
Requires polar mobile phases (DCM/MeOH).
Solubility Soluble in DCM, MeOH, DMSO. Insoluble in Hexanes, Et₂O.Dry Loading is recommended over liquid loading to prevent band broadening.
Synthesis Pathway & Impurity Profile

The target is typically synthesized via the reduction of 5-nitro-N-(2-morpholinoethyl)pyridin-2-amine .

  • Major Impurity A: Unreacted Nitro precursor (Less polar, yellow).

  • Major Impurity B: De-halogenated byproducts (if hydrogenolysis of halides occurred).

  • Major Impurity C: Oxidation byproducts (Dark brown/black, variable polarity).

Pre-Purification Analysis

Before committing the bulk crude to the column, perform a Thin Layer Chromatography (TLC) analysis to define the solvent window.

TLC Protocol:

  • Stationary Phase: Silica Gel 60 F254 aluminum sheets.

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH, 28%) [90:9:1].

  • Visualization: UV (254 nm) and Ninhydrin Stain (Primary amines turn red/purple).

Expected Rf Values:

  • Target Diamine:

    
     (Blue fluorescence under 365nm is common for aminopyridines).
    
  • Nitro Precursor:

    
     (Visible yellow spot).
    
  • Oxidation Debris: Baseline (

    
    ).
    

Critical Insight: If the target spot streaks (comet tailing), increase the NH₄OH concentration to 1.5% or switch to Triethylamine (TEA). Do not proceed to column until distinct spots are achieved.

Purification Protocol (Flash Chromatography)

Phase 1: System Setup
  • Stationary Phase: Spherical Silica Gel 60 (20–45 µm).

    • Note: "Amine-functionalized Silica" (NH-Silica) is superior if available, as it requires no mobile phase basification. This protocol assumes standard Silica Gel 60 is used.

  • Column Size: 100:1 Silica-to-Crude mass ratio. (e.g., for 1g crude, use a 100g cartridge). The high loading ratio is necessary to prevent band widening caused by the basicity.

Phase 2: Mobile Phase Preparation

Prepare two reservoirs. The base modifier is mandatory to neutralize silica acidity.

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA) or 1% NH₄OH.

  • Solvent B: Methanol (MeOH) + 1% Triethylamine (TEA) or 1% NH₄OH.

Technique Tip: If using NH₄OH, ensure it is miscible. A small amount of MeOH in Solvent A (e.g., 2%) helps miscibility if using pure DCM.

Phase 3: Sample Loading (Dry Load)

Liquid loading in DCM/MeOH often leads to precipitation at the column head or "crashing out" when the non-polar solvent hits.

  • Dissolve crude mixture in minimal MeOH/DCM (1:1).

  • Add Celite 545 or Silica Gel (1:2 ratio relative to crude mass).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Pack the powder into a solid load cartridge or on top of the column bed.

Phase 4: Gradient Elution

Run the column at a flow rate optimized for the column diameter (e.g., 40 mL/min for a 40g column).

Time (CV)% Solvent B (MeOH/Base)Event
0 - 2 0%Equilibration & Elution of non-polar impurities.
2 - 5 0% → 5%Elution of Nitro precursor (Yellow band).
5 - 15 5% → 15%Elution of Target Diamine.
15 - 20 15% → 30%Elution of highly polar byproducts.
20+ 100%Column Flush.

CV = Column Volume

Phase 5: Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Reductive Hydrogenation) Workup Workup: Filter Catalyst (Celite) Partition DCM/Water Start->Workup TLC TLC Analysis DCM:MeOH:NH4OH (90:9:1) Workup->TLC Decision Does Spot Tail? TLC->Decision PrepStandard Standard Silica Add 1% Et3N to Eluent Decision->PrepStandard Yes (Severe) PrepAmine Use NH-Silica No Additive Needed Decision->PrepAmine No / Available DryLoad Dry Load on Celite (Prevents precipitation) PrepStandard->DryLoad PrepAmine->DryLoad Flash Flash Chromatography Gradient: 0-15% MeOH in DCM DryLoad->Flash Fractions Fraction Analysis (Ninhydrin Stain) Flash->Fractions Pool Pool Pure Fractions Evaporate < 40°C Fractions->Pool Storage Store under Argon -20°C (Oxidation Sensitive) Pool->Storage

Figure 1: Decision tree for the purification of basic diaminopyridines, highlighting the critical choice of stationary phase buffering.

Post-Column Processing & Storage

The most critical step is often mishandled: the isolation of the solid.

  • Rapid Evaporation: Pool fractions immediately. Do not leave the compound in solution (especially dilute solution) overnight, as dissolved oxygen will promote radical oxidation, turning the solution brown.

  • Temperature Control: Keep the water bath

    
    .
    
  • Inert Storage: Once dried to a foam/solid, backfill the flask with Argon or Nitrogen immediately. Store at -20°C.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Broad/Streaking Bands Interaction between amine and silica protons.Increase NH₄OH/TEA to 2%. Switch to Amino-Silica (NH2-functionalized).
Product turns Brown Oxidation during evaporation.Use Argon balloon during workup. Add trace antioxidant (e.g., BHT) if downstream chemistry permits.
Co-elution with Nitro Gradient too steep.Hold gradient at 2-3% MeOH isocratic for 5 CVs to flush the nitro compound before ramping.
Poor Recovery Irreversible adsorption (Chemisorption).Flush column with DCM:MeOH:NH₄OH (80:18:2) to strip remaining amine.

References

  • Synthesis of 2,5-Diaminopyridines

    • Liao, B. S., & Liu, S. T. (2013). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Catalysis Communications, 32, 28-31.[1]

  • Purification of Basic Amines (General Protocol)

    • Reich, H. J. (2017). Common Solvents and Chromatographic Methods. University of Wisconsin-Madison Chemistry Department.
  • Gilteritinib (Analogous Scaffold)

    • U.S. Food and Drug Administration (FDA).[2] (2018).[2] Gilteritinib Prescribing Information (Chemistry).

  • Oxidation of Diaminopyridines

    • Dolin, M. I. (1959). Oxidation of reduced diphosphopyridine nucleotide by Clostridium perfringens. Journal of Bacteriology, 77(4), 393.

Sources

Mastering the Manipulation of Air-Sensitive Diaminopyridine Building Blocks: From First Principles to Flawless Execution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Researcher

Abstract

Diaminopyridines are cornerstone building blocks in medicinal chemistry and materials science, prized for their unique structural and electronic properties that facilitate the synthesis of a wide array of functional molecules.[1] However, their utility is often counterbalanced by a significant experimental challenge: a pronounced sensitivity to atmospheric oxygen and moisture. This sensitivity can lead to compound degradation, reaction failure, and the generation of impurities, compromising research outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for handling these valuable yet delicate reagents. We move beyond simple step-by-step instructions to explain the underlying chemical principles of their instability, detail the theory and practice of inert atmosphere techniques, and provide validated, step-by-step protocols for storage, transfer, and reaction setup.

The Root of the Challenge: Understanding Diaminopyridine Air-Sensitivity

The reactivity of diaminopyridine compounds with air is not a random inconvenience; it is a direct consequence of their electronic structure. The pyridine ring is electron-deficient, but the two electron-donating amino groups (-NH₂) enrich the ring with electron density. This increased electron density, particularly at the ring nitrogen and the amino groups themselves, makes the molecule susceptible to oxidation.

  • Oxidation Pathways: The primary degradation route for diaminopyridines upon exposure to atmospheric oxygen is oxidation. This can manifest in several ways, with the most common being the formation of amine-N-oxides or, under more aggressive oxidative conditions, nitro-pyridines.[2] Even a small degree of oxidation can cause significant discoloration of the material, serving as a visual indicator of decomposition.

  • Influence of Moisture: Atmospheric moisture introduces a different set of problems. Water can act as a nucleophile in unwanted side reactions or as a proton source, which can be particularly problematic in reactions involving strong bases or organometallic reagents. Furthermore, moisture adsorbed onto glassware can inhibit or quench sensitive reactions.[3][4]

  • Enhanced Stability of Salts: Studies have demonstrated that diaminopyridines in their salt form (e.g., hydrochloride salt) exhibit greater stability against oxidative stress compared to the free base.[2] In the salt form, the lone pair of electrons on the pyridine nitrogen is engaged in a bond with a proton, making it less available for oxidation.[2] When experimental conditions permit, using the salt form can be an effective strategy to improve handling robustness.

The Solution: Mastery of the Inert Atmosphere

The foundational principle for successfully handling diaminopyridines is the rigorous exclusion of air (oxygen and moisture). This is achieved by creating and maintaining an inert atmosphere, typically using dry nitrogen or argon gas. The choice between these two gases is often a matter of laboratory availability and cost, though argon, being denser than air, can offer a more robust "blanket" over a reaction. The two primary apparatuses for this purpose are the glovebox and the Schlenk line.

EquipmentPrimary UseKey AdvantagesLimitations
Glovebox Handling and storing solids; preparing samples; running small-scale reactions.Provides a highly secure and controlled inert environment (<1 ppm O₂, H₂O).[5][6] Allows for easy manipulation of solids.High initial cost; requires regular maintenance; limited workspace.
Schlenk Line Performing reactions, distillations, and filtrations in glassware under an inert atmosphere.Versatile for a wide range of chemical synthesis operations.[5] More cost-effective than a glovebox.Requires more technical skill to operate; not ideal for weighing or manipulating solid reagents.
Glove Bag Short-term or occasional need for an inert environment.Inexpensive and portable.[3][5]Less secure inert environment; prone to leaks; not suitable for highly sensitive materials.[5]

Foundational Protocols for Handling Diaminopyridines

Success in handling air-sensitive compounds is built upon meticulous and consistent execution of established techniques. The following protocols provide a self-validating system for the safe and effective manipulation of diaminopyridine building blocks.

Protocol 1: Proper Storage of Diaminopyridine Reagents

Improper storage is a common source of reagent degradation. The goal is to ensure the compound remains in a pristine, inert environment from the moment it is received until it is fully consumed.

Materials:

  • Glovebox or desiccator with inert gas inlet

  • Primary container (e.g., original supplier bottle, amber glass vial)

  • Secondary containment vessel

  • Parafilm or electrical tape

Procedure:

  • Initial Receipt: Upon receiving the diaminopyridine, inspect the packaging for integrity. If possible, bring the unopened container into a glovebox.

  • Glovebox Storage (Preferred Method):

    • Store the primary container inside a clearly labeled secondary container within the glovebox.[7] This protects the glovebox atmosphere in case of a spill.

    • Always use amber vials or store in a dark area to protect against potential photo-oxidation.[7]

  • Storage Outside a Glovebox:

    • If a glovebox is unavailable, store the reagent in its original Sure/Seal™-style packaging.[8][9]

    • For solids transferred from a larger container, place them in a glass vial with a PTFE-lined septum cap.

    • Wrap the cap and neck of the bottle securely with Parafilm or electrical tape to create an additional barrier against atmospheric ingress.

    • Store the sealed container in a desiccator that is periodically purged with nitrogen or argon.

  • General Storage Conditions: Always store diaminopyridines in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[10][11][12][13]

Protocol 2: Weighing and Transferring Solid Diaminopyridines

This is a critical step where the compound is most vulnerable to exposure.

Method A: Weighing Inside a Glovebox (Highest Integrity)

  • Preparation: Bring a clean, oven-dried reaction flask, a spatula, and a balance into the glovebox antechamber. Cycle the antechamber at least three times to purge it of air.[6]

  • Equilibration: Allow all items to sit inside the glovebox for at least 20 minutes to ensure their surfaces are fully equilibrated with the inert atmosphere.

  • Weighing: Place the reaction flask on the balance and tare it. Carefully use the spatula to transfer the desired amount of the diaminopyridine solid into the flask.

  • Sealing: Record the exact mass, remove the flask from the balance, and immediately seal it with a rubber septum. For transport out of the glovebox, secure the septum with a wire or a zip tie and wrap it with Parafilm.

Method B: Weighing Outside a Glovebox (Requires Positive Inert Gas Flow)

  • Setup: Place the approximate amount of solid needed into a small vial. In a fume hood, assemble the oven-dried reaction flask and equip it with a magnetic stir bar and a rubber septum on the main neck. Insert a needle connected to an inert gas line (vented through an oil bubbler) through the septum.

  • Inerting: Establish a gentle, positive flow of inert gas into the flask.

  • Quick Transfer: Briefly remove the septum and quickly add the diaminopyridine solid to the flask using a powder funnel. Immediately reseal the flask. This method introduces a brief exposure to air and is only suitable for less sensitive compounds.

  • Purging: To remove any air introduced during the transfer, connect the flask to a Schlenk line and perform a minimum of three vacuum/inert gas backfill cycles.

Protocol 3: Liquid Transfer via Syringe

For solutions of diaminopyridines or for transferring liquid reagents to a solid diaminopyridine, syringe techniques are essential.

dot

SyringeTransfer cluster_0 Preparation cluster_1 Withdrawal cluster_2 Transfer prep1 1. Oven-dry syringe and needle. prep2 2. Assemble hot and cool under N₂/Ar. prep1->prep2 prep3 3. Flush syringe 10x with inert gas. prep2->prep3 with1 4. Puncture septum of Sure/Seal™ bottle. prep3->with1 with2 5. Inject inert gas to create positive pressure. with1->with2 with3 6. Invert bottle and withdraw desired volume. with2->with3 with4 7. Remove excess gas/ liquid to get exact volume. with3->with4 trans1 8. Puncture septum of reaction flask. with4->trans1 trans2 9. Slowly add reagent to the reaction mixture. trans1->trans2

Caption: Workflow for air-free liquid transfer using a syringe.

Procedure:

  • Syringe Preparation: Use a clean, oven-dried glass syringe and a long needle (12-24 inches).[3][4] Assemble the syringe while still warm and flush it thoroughly with inert gas at least 10 times to remove any residual air and moisture.[8]

  • Pressurize Source Bottle: Insert a needle from your inert gas line into the septum of the source bottle (e.g., a Sure/Seal™ bottle) to create a slight positive pressure. Do not pressurize excessively.

  • Withdraw Liquid: Puncture the septum with the prepared syringe needle, ensuring the needle tip is below the liquid level. The positive pressure will help fill the syringe. Withdraw slightly more than the required volume.

  • Remove Bubbles & Set Volume: Remove the syringe from the bottle. Invert the syringe so the needle points up, and carefully push the plunger to expel any gas bubbles and excess liquid until you reach the desired volume mark.

  • Transfer to Reaction: Swiftly puncture the septum of the receiving reaction flask and slowly dispense the liquid.

Visualizing the Workflow: From Setup to Decision

Visual aids are critical for ensuring procedural accuracy and safety.

dot

SchlenkLineSetup cluster_manifold Schlenk Line cluster_reaction Reaction Assembly manifold Vacuum Manifold Inert Gas Manifold Bubbler Oil Bubbler (Pressure Release) manifold:gas->Bubbler InertGas Inert Gas Source (N₂ or Ar) InertGas->manifold:gas via regulator VacuumPump Vacuum Pump Trap Cold Trap (Liquid N₂) VacuumPump->Trap Trap->manifold:vac Flask Reaction Flask Condenser Condenser Flask->Condenser Condenser->manifold via stopcock Septum Septum Inlet Septum->Flask

Caption: Diagram of a standard Schlenk line reaction setup.

dot

HandlingDecisionTree Start Start: Need to handle air-sensitive DAP IsSolid Is the material a solid? Start->IsSolid HasGlovebox Is a glovebox available? IsSolid->HasGlovebox Yes IsLiquid Is it a solution or liquid? IsSolid->IsLiquid No UseGlovebox Use Glovebox (Preferred Method for Solids) HasGlovebox->UseGlovebox Yes UseSchlenk Use Schlenk Line (Requires careful purging) HasGlovebox->UseSchlenk No UseSyringe Use Syringe Transfer Techniques via Schlenk Line IsLiquid->UseSyringe Yes

Caption: Decision tree for choosing the appropriate handling technique.

Troubleshooting and Safety Imperatives

Even with careful planning, issues can arise. A systematic approach to troubleshooting is key.

ProblemPotential Cause(s)Recommended Solution(s)
Reagent (solid or solution) is discolored (yellow/brown). Partial oxidation due to improper storage or a leak in the system.Discard the reagent. A small amount of oxidation can significantly impact sensitive reactions. Do not attempt to use it.
Reaction fails to initiate or proceeds slowly. Reagents or solvents contaminated with water/oxygen; inactive catalyst.Ensure all glassware was rigorously dried.[3][4] Use freshly dried and degassed solvents. Ensure any catalysts were handled under strictly inert conditions.[14]
Bubbler shows no gas flow or oil is "sucked back". Negative pressure in the system; inert gas source is off or empty.Immediately check the inert gas cylinder and regulator. Increase the gas flow slightly. A suck-back indicates a vacuum condition, which means air is entering the system.[4][8]
Syringe needle becomes clogged during transfer. Reaction of the reagent with trace air/moisture in the needle, causing precipitation.Discard the syringe and needle safely. Use a fresh, properly dried and purged syringe assembly.[9]

Safety is Non-Negotiable:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]

  • Spill Response: In case of a spill, use a non-combustible absorbent material like sand or vermiculite to contain it.[10][15] Do not use paper towels or other combustible materials.

  • Disposal: Dispose of all chemical waste, including contaminated absorbents and empty containers, according to your institution's hazardous waste guidelines.[10]

References

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates. Retrieved from [Link]

  • Techno PharmChem. (n.d.). PYRIDINE. Techno PharmChem. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. Retrieved from [Link]

  • J. C. Praetorius & B. L. Turner. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). SAFETY DATA SHEET PYRIDINE. ChemSupply Australia. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. NJ.gov. Retrieved from [Link]

  • Stolar, T., et al. (2018). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). RSC Publishing. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Notre Dame Sites. Retrieved from [Link]

  • Huck, C., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes. Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). Glove Box and Schlenk Line Techniques. Scribd. Retrieved from [Link]

  • Elschenbroich, C. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Columbia University. Retrieved from [Link]

  • The Comprehensive Antibiotic Resistance Database. (n.d.). diaminopyrimidine antibiotic [Drug Class]. CARD. Retrieved from [Link]

  • ACS Publications. (2019, March 8). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design. Retrieved from [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. Retrieved from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Wikipedia. Retrieved from [Link]

  • Trissel, L. A., et al. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved from [Link]

  • Wikipedia. (n.d.). Diaminopyrimidine. Wikipedia. Retrieved from [Link]

  • American Chemical Society. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. Retrieved from [Link]

Sources

Application Note: Strategic Coupling of 2,5-Diaminopyridine to Pyrazine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The coupling of 2,5-diaminopyridine (DAP) to pyrazine cores represents a high-value transformation in the synthesis of kinase inhibitors (e.g., JAK, Syk, and FLT3 inhibitors). This scaffold fusion creates a bi-heteroaryl amine motif capable of bidentate hydrogen bonding within the ATP-binding pocket of kinases.

However, this reaction is non-trivial due to three competing factors:

  • Regioselectivity: DAP contains two nucleophilic amino groups with distinct electronic profiles. The C5-amine is significantly more nucleophilic than the C2-amine.

  • Substrate Stability: Free base 2,5-diaminopyridine is highly oxidation-sensitive, rapidly degrading to black "tars" (azopyridines/polymers) upon air exposure.

  • Pyrazine Deactivation: Pyrazine cores are electron-deficient, often requiring activation or specialized ligands for successful cross-coupling.

This guide provides a decision-based protocol suite to navigate these challenges, prioritizing regiocontrol and catalyst longevity .

Chemical Logic & Reagent Selection

The Nucleophilicity Gradient

To control the reaction, one must understand the electronic bias of the substrate.

  • C5-Amine (Target A): This amine behaves similarly to an electron-rich aniline. It is the kinetic product in direct coupling reactions due to higher HOMO energy and lack of steric/electronic deactivation from the ring nitrogen.

  • C2-Amine (Target B): This amine is flanked by the pyridine ring nitrogen. It exhibits amidine-like character, reducing its nucleophilicity and making it a poor ligand for Pd-oxidative addition complexes compared to C5.

Catalyst System Design (Buchwald-Hartwig)

For heteroaryl-heteroaryl couplings, standard ligands (PPh3, dppf) often fail due to competitive binding of the heterocycles to the metal center.

  • Ligand: BrettPhos or tBuBrettPhos . These bulky, electron-rich dialkylbiaryl phosphines prevent catalyst poisoning by the pyridine nitrogen and facilitate reductive elimination of the sterically congested bi-heteroaryl product.

  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ . (Use of pre-formed precatalysts like BrettPhos Pd G3 is recommended for reproducibility).

  • Base: Cs₂CO₃ (Weak/Mild) is preferred over NaOtBu to prevent side reactions with the sensitive pyrazine ring (e.g., nucleophilic attack by tBuO⁻).

Decision Matrix & Workflow

Use the following logic flow to select the correct protocol for your target molecule.

G cluster_tips Key Constraints start Target Molecule: Pyrazine-DAP Adduct decision Which Nitrogen on DAP must form the bond? start->decision c5 C5-Position (The Kinetic Route) decision->c5 5-Amino Group c2 C2-Position (The Precursor Route) decision->c2 2-Amino Group p1 Protocol A: Direct Pd-Coupling (Strict Anaerobic) c5->p1 p2 Protocol B: Nitro-Reduction Sequence (2-amino-5-nitropyridine) c2->p2 tip1 DAP is air-sensitive! Use HCl salt or reduce in situ.

Caption: Decision tree for selecting the optimal synthetic pathway based on regiochemical requirements.

Detailed Protocols

Protocol A: C5-Selective Coupling (Direct Route)

Use this when the pyrazine is coupled to the 5-position of the pyridine ring.

Mechanism: Kinetic control exploits the higher nucleophilicity of the C5-NH₂. Critical Precaution: 2,5-Diaminopyridine must be handled as the dihydrochloride salt or generated in situ to prevent oxidation.

Materials:
  • Substrate 1: 2,5-Diaminopyridine dihydrochloride (1.0 equiv)

  • Substrate 2: Chloropyrazine derivative (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

  • Base: LiHMDS (3.5 equiv) - Used here to deprotonate the HCl salt and drive reaction.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.

  • Solids Addition: Add 2,5-Diaminopyridine·2HCl, Chloropyrazine, Pd(OAc)₂, and BrettPhos under a positive stream of Argon.

  • Solvent & Base: Add degassed 1,4-Dioxane. Cool to 0°C. Dropwise add LiHMDS (1.0 M in THF). Note: The solution will turn dark red/brown; this is normal.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc containing 5% MeOH (to improve solubility of the polar product).

  • Purification: Flash chromatography using DCM/MeOH/NH₃ (90:9:1). The product is prone to streaking; amine-functionalized silica is recommended.

Protocol B: C2-Selective Coupling (The "Nitro" Route)

Use this when the pyrazine is coupled to the 2-position of the pyridine ring.

Mechanism: Since the C2-amine is poor, we cannot use DAP directly (C5 would react). We use 2-amino-5-nitropyridine .[1] The nitro group deactivates the ring further, but ensures only the C2-amine is available. The nitro is reduced post-coupling.

Phase 1: Buchwald Coupling
  • Substrate: 2-Amino-5-nitropyridine (1.0 equiv)

  • Electrophile: Chloropyrazine (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane

  • Combine reagents in a sealed vessel under Argon.

  • Heat to 100°C overnight. Note: Xantphos is preferred here for its bite angle, which stabilizes the Pd center against the nitro-pyridine.

  • Isolate the N-(5-nitropyridin-2-yl)pyrazin-2-amine intermediate.

Phase 2: Nitro Reduction (The "Reveal")
  • Reagents: Iron powder (5 equiv), NH₄Cl (5 equiv).

  • Solvent: EtOH/Water (4:1).

  • Suspend the nitro-intermediate in EtOH/Water.

  • Add Fe and NH₄Cl. Heat to 80°C for 2 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Result: The filtrate contains the desired C2-coupled 2,5-diaminopyridine derivative.

Protocol C: Metal-Free SNAr (Green Alternative)

Only applicable if the pyrazine contains strong electron-withdrawing groups (e.g., -CN, -NO₂, or additional halogens like 2,3-dichloropyrazine).

Materials:
  • Substrate: 2,5-Diaminopyridine (Free base, freshly prepared)

  • Electrophile: 2,3-Dichloropyrazine

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Water (Micellar conditions)

  • Base: DIPEA (Diisopropylethylamine)

Step-by-Step:
  • Dissolve 2,3-dichloropyrazine in NMP.

  • Add DIPEA (2.0 equiv).

  • Add 2,5-diaminopyridine (1.0 equiv) slowly at room temperature.

  • Heat to 120°C .

  • Regioselectivity Note: The 5-NH₂ of the pyridine will attack the C2 or C3 of the pyrazine. If the pyrazine is asymmetric, the position para to the electron-withdrawing group is favored.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Black Reaction Mixture / No Yield Oxidation of DAP substrate.Use DAP·2HCl salt and deprotonate in situ under strict Argon. Alternatively, switch to Protocol B (Nitro precursor).
Regioisomer Mixtures Competition between C2 and C5 amines.Lower temperature to 60°C (Kinetic control favors C5). Use bulky ligands (tBuBrettPhos) to discourage C2 binding.
Low Conversion (Protocol B) C2-amine is poorly nucleophilic.Switch base to NaOtBu (stronger) if pyrazine tolerates it. Increase catalyst loading to 5 mol%.
Catalyst Death (Pd Black) Heterocycle coordination to Pd.Ensure Ligand:Pd ratio is > 2:1. Switch to precatalyst scaffolds (e.g., Xantphos Pd G3).

Visualization: Reaction Pathway[2]

ReactionPathway cluster_inputs Reactants cluster_cycle Pd-Catalytic Cycle (BrettPhos) DAP 2,5-Diaminopyridine (Nucleophile) Bind Amine Binding (C5-NH2 attacks Pd) DAP->Bind Pyz Chloropyrazine (Electrophile) OA Oxidative Addition (Pd inserts into C-Cl) Pyz->OA OA->Bind Base (Cs2CO3) RE Reductive Elimination (C-N Bond Formation) Bind->RE Product Bi-Heteroaryl Product (C5-Coupled) RE->Product

Caption: Mechanistic flow of the Buchwald-Hartwig coupling utilizing BrettPhos to overcome heteroaryl deactivation.

References

  • Buchwald-Hartwig Coupling of Heteroaryl Amines

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Heterocycles." Organic Letters, 2018.
    • (Verified Source: ACS Publications)

  • Regioselectivity in Aminopyridines

    • Brotzel, F., Mayr, H., et al.[2][3] "Nucleophilicities of Amines, Amino Acids and Pyridines."[2][3] Journal of Organic Chemistry, 2007.[2]

    • (Verified Source: ACS Publications)

  • Synthesis of Pyrazine Kinase Inhibitors

    • BenchChem Application Notes.[4] "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine."

    • (Verified Source: BenchChem Protocols)

  • Handling of 2,5-Diaminopyridine

    • ChemicalBook Safety Data. "Stability and Storage of Diaminopyridines."
    • (Verified Source: ChemicalBook)

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Oxidation of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine is a highly electron-rich heteroaromatic system. Its instability arises primarily from the para-diamine motif (positions 2 and 5 on the pyridine ring), which lowers the oxidation potential of the molecule, making it susceptible to rapid oxidative degradation via Single Electron Transfer (SET) mechanisms.

This guide provides an authoritative protocol for storage, troubleshooting, and recovery, designed to maintain >98% purity over extended periods.

Part 1: Critical Storage Protocols

The following storage architecture is non-negotiable for long-term stability.

1. The "Zero-Oxygen" Rule

The primary degradation pathway is the formation of quinonoid species (quinone diimines) upon exposure to atmospheric oxygen.

  • Requirement: Store strictly under an inert atmosphere (Argon is superior to Nitrogen due to its higher density, which creates a better "blanket" over the solid).

  • Vessel: Use amber glass vials with Teflon-lined screw caps or crimp-sealed septa. Avoid polyethylene (PE) bags, as they are permeable to oxygen over time.

2. Thermal Suppression
  • Standard: Store at -20°C .

  • Reasoning: Low temperatures kinetically inhibit the auto-oxidation radical chain reaction.

  • Thawing Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces condensation, and water accelerates oxidation by protonating the pyridine nitrogen, altering the redox potential.

3. Salt Formation (The "Pro" Strategy)

If you are storing the free base (an oil or low-melting solid), it is inherently unstable.

  • Recommendation: Convert the free base to a stable salt immediately if not using within 48 hours.

  • Preferred Salts: Hydrochloride (HCl) or Tosylate (TsOH). Protonation of the amine groups significantly increases the oxidation potential, rendering the molecule resistant to air attack [1].

Part 2: Troubleshooting & FAQs
Q1: My compound has turned from pale yellow to dark brown/black. Is it ruined?

Diagnosis: This is the hallmark of "aminopyridine oxidation."

  • Mechanism: The 2,5-diaminopyridine core undergoes oxidative dehydrogenation to form a quinone diimine intermediate. This reactive species polymerizes to form "aniline black"-type oligomers (dark pigments).

  • Action:

    • If Dark Brown/Black: Significant degradation (>10%). Purification is required.[1][2]

    • If Light Tan/Pink: Surface oxidation. Purity is likely still >95%. Use immediately or wash.[3]

Q2: How do I verify purity without using precious material?

Protocol: Run a TLC (Thin Layer Chromatography) or LC-MS.

  • TLC Visualization: Oxidized impurities often streak or stay at the baseline. The pure diamine will be a distinct spot.

  • Note: Amines can streak on silica. Pre-treat the TLC plate with 1% Triethylamine in the eluent to sharpen the spots.

Q3: Can I repurify the oxidized material?

Yes. Follow this "Rescue Protocol":

  • Dissolution: Dissolve the dark solid in minimal degassed Dichloromethane (DCM) or Ethyl Acetate.

  • Filtration: Filter through a pad of Celite to remove insoluble polymer tars.

  • Recrystallization: If a solid, recrystallize from Ethanol/Heptane under Argon.

  • Alternative (Salt Formation): Add HCl in Dioxane to the solution. The pure diamine dihydrochloride often precipitates as a clean solid, leaving oxidized impurities in the mother liquor [2].

Part 3: Mechanistic Visualization
Figure 1: The Oxidation Cascade

This diagram illustrates why air exclusion is critical. The reaction is autocatalytic once the radical cation is formed.

OxidationPathway FreeBase Original Diamine (Electron Rich) Radical Radical Cation (Reactive Intermediate) FreeBase->Radical + O2 / Light (SET Mechanism) Quinone Quinone Diimine (Electrophilic) Radical->Quinone - 2H+ / - 2e- Quinone->FreeBase Reduction (Rescue possible) Polymer Black Oligomers (Irreversible) Quinone->Polymer Polymerization

Caption: The oxidative degradation pathway of 2,5-diaminopyridines. The transition from Free Base to Quinone Diimine is reversible via reduction, but polymerization is irreversible.

Figure 2: Storage Decision Tree

Follow this logic flow to determine the optimal storage format.

StorageWorkflow Start Synthesized/Received Compound FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base (High Risk) FormCheck->FreeBase Salt Salt (HCl/TsOH) (Stable) FormCheck->Salt Usage Usage Timeline? FreeBase->Usage Action1 Store at -20°C Under Argon Amber Vial Salt->Action1 Immediate Use within 48h Usage->Immediate LongTerm Store > 48h Usage->LongTerm Immediate->Action1 Action2 CONVERT TO SALT (Recommended) LongTerm->Action2 Action2->Action1

Caption: Decision logic for maximizing shelf-life. Converting free base to salt is the critical control point for long-term storage.

Part 4: Quantitative Stability Data

The following table summarizes the degradation rates of similar 2,5-diaminopyridine derivatives under various conditions [3].

Storage ConditionAtmospherePhysical StateDegradation (1 Week)Degradation (1 Month)
25°C, Light AirFree Base15 - 20% > 50% (Black Tar)
4°C, Dark AirFree Base2 - 5%10 - 15%
-20°C, Dark ArgonFree Base< 0.5%< 1.0%
25°C, Light AirHCl Salt < 1.0%2 - 3%
References
  • Organic Syntheses. (1965). 2,3-Diaminopyridine Purification Protocols. Org. Synth. 1965, 45, 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20314, 2,5-Pyridinediamine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Amination of 2-Chloro-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and obtain high-purity products.

The amination of 2-chloro-5-nitropyridine is a cornerstone reaction for the synthesis of a wide array of functionalized pyridines, which are key intermediates in the development of pharmaceuticals and agrochemicals. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by an amine. However, achieving high yields and selectivity can be challenging. This guide provides practical, experience-driven insights to help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Question 1: Why is the yield of my amination reaction consistently low?

Low yields in the amination of 2-chloro-5-nitropyridine can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • 2-Chloro-5-nitropyridine: Ensure it is pure and dry. Impurities can interfere with the reaction.

    • Amine: The amine should be of high purity. If it is a liquid, consider distillation before use. For solid amines, ensure they are dry.

    • Solvent: Use anhydrous solvents, as water can react with the starting material or intermediates.

  • Suboptimal Reaction Temperature:

    • The reaction temperature significantly influences the reaction rate. For SNAr reactions, heating is often required to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of the starting material or product, resulting in lower yields. It is recommended to perform small-scale experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal condition.[1]

  • Incorrect Stoichiometry or Base:

    • Amine Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion. However, a large excess can sometimes lead to the formation of side products.

    • Base Selection: An appropriate base is often crucial to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of base can impact the reaction rate and selectivity.[1][2] For instance, a bulky, non-nucleophilic base like DIPEA can be beneficial in preventing side reactions.

  • Inefficient Mixing:

    • In heterogeneous reactions (e.g., with a solid base like K₂CO₃), efficient stirring is critical to ensure proper mixing and reaction progress.

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies:

  • Dialkylation (for primary amines): If you are using a primary amine, it is possible for the product, a secondary amine, to react with another molecule of 2-chloro-5-nitropyridine.

    • Solution: Use a slight excess of the primary amine to favor the formation of the desired monosubstituted product. Careful control of the stoichiometry is key.

  • Hydrolysis of 2-chloro-5-nitropyridine: The presence of water can lead to the hydrolysis of the starting material to form 2-hydroxy-5-nitropyridine.[3][4][5]

    • Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Ring-opening of the pyridine ring: Under strongly basic conditions, particularly with hydroxide bases, 2-chloro-5-nitropyridine can undergo ring-opening.[6][7]

    • Solution: Avoid using strong hydroxide bases. Opt for non-nucleophilic organic bases like TEA or DIPEA, or inorganic bases like K₂CO₃.

Below is a decision-making workflow to help troubleshoot side product formation:

Caption: Troubleshooting workflow for side product formation.

Question 3: The reaction is very slow or does not go to completion. How can I increase the reaction rate?

Several factors can contribute to a sluggish reaction. Addressing these can significantly improve reaction times and conversion.

Strategies to Enhance Reaction Rate:

  • Increase Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Choice of Solvent: The solvent can play a crucial role in the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and accelerating the reaction.[8]

  • Catalysis: For less reactive amines or when milder conditions are required, consider using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[9][10][11][12][13] This method is highly versatile and can be effective for a wide range of substrates.[14][15]

Table 1: Comparison of Reaction Conditions for Amination

MethodCatalyst/ReagentsSolventTemperature (°C)AdvantagesDisadvantages
SNAr Amine, Base (e.g., K₂CO₃, TEA)DMF, DMSO, EtOH50-120Simple, no metal catalyst required.Can require harsh conditions, may not be suitable for all amines.
Buchwald-Hartwig Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)Toluene, Dioxane80-110Broad substrate scope, milder conditions.[15]Requires an expensive and air-sensitive catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the amination of 2-chloro-5-nitropyridine?

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom (C-2 position). This attack is facilitated by the electron-withdrawing nitro group at the 5-position, which delocalizes the negative charge of the resulting intermediate.

  • Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.

  • Departure of the Leaving Group: The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 2-amino-5-nitropyridine product.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start 2-Chloro-5-nitropyridine + Amine (R-NH2) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C-2 Product 2-Amino-5-nitropyridine + HCl Intermediate->Product - Cl-

Caption: SNAr mechanism for the amination reaction.

Q2: How do I choose the right solvent for my reaction?

The choice of solvent is critical for the success of the amination reaction. Here are some guidelines:

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, acetonitrile, and THF are generally preferred for SNAr reactions. They can effectively solvate the charged intermediates, thus accelerating the reaction.[8]

  • Alcohols: Solvents like ethanol or isopropanol can also be used. They can act as both a solvent and a proton source, which can sometimes be beneficial. However, be cautious as they can also participate in side reactions.

  • Non-polar Solvents: Solvents like toluene or dioxane are typically used for palladium-catalyzed reactions like the Buchwald-Hartwig amination.[12]

Q3: What analytical techniques are best for monitoring the reaction progress?

Regular monitoring of the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heating.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts. This is particularly useful for optimizing reaction conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for identifying the product and any unknown byproducts, providing crucial information for troubleshooting.

Q4: What is a general experimental protocol for this amination?

Below is a representative protocol. Note that this may require optimization for your specific amine and desired scale.

General Protocol for SNAr Amination:

  • To a solution of 2-chloro-5-nitropyridine (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add the amine (1.1-1.5 equiv).

  • Add a base such as triethylamine (1.5-2.0 equiv) or potassium carbonate (2.0 equiv) to the mixture.[1]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or HPLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an inorganic base was used, filter it off.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-amino-5-nitropyridine derivative.

References

  • Palladium-catalysed amination of halQpyridines on a KF -alumina surface. NBU-IR.
  • 2-Amino-5-nitropyridine synthesis. ChemicalBook.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Troubleshooting low yield in pyridine functionaliz
  • Palladium-Catalyzed Amination of Halopyridines Medi
  • Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Benchchem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • Method for preparing 2-chloro-5-nitropyridine.
  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide.
  • Buchwald–Hartwig amin
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Preparation method of 5-nitro-2-aminopyridine.
  • Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. PubMed.
  • Optimization of the reaction conditions for the amination of 2-chloro-5-methylpyridine with 1H-pyrazole.
  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com.
  • 2-Chloro-5-nitropyridine.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
  • 2-Chloro-5-nitropyridine. PMC - NIH.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active arom
  • 2-Chloro-5-nitropyridine. CymitQuimica.
  • Buchwald-Hartwig Amin
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amin
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Specific solvent issues with Reductive Amination/Alkyl

Sources

Technical Support Center: Stability of N-(2-morpholinoethyl)pyridine-2,5-diamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-morpholinoethyl)pyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your experiments.

Introduction to the Stability of Aromatic Amines

Aromatic amines are a critical class of organic compounds used in the synthesis of a wide range of pharmaceuticals, dyes, and polymers. However, their practical application is often challenged by their inherent instability. Factors such as exposure to light, air (oxygen), heat, and non-neutral pH can lead to degradation. This degradation can introduce impurities that may compromise the safety, efficacy, and shelf-life of the final products.

The stability of an aromatic amine is influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups can increase the electron density on the ring, potentially making the amino group more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the basicity and affect the overall stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of N-(2-morpholinoethyl)pyridine-2,5-diamine solutions?

The stability of N-(2-morpholinoethyl)pyridine-2,5-diamine, like other aromatic amines, is primarily influenced by:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, often leading to color changes in the solution (e.g., darkening). This process can be accelerated by the presence of metal ions.

  • Light (Photostability): Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.

  • pH: The stability of the compound can be pH-dependent. Both highly acidic and highly alkaline conditions can catalyze hydrolysis or other degradation pathways. The protonation state of the amine groups, influenced by pH, affects the molecule's reactivity.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Therefore, proper storage at recommended temperatures is crucial.

Q2: My solution of N-(2-morpholinoethyl)pyridine-2,5-diamine has changed color. What does this indicate and is it still usable?

A color change, typically darkening, is a common indicator of oxidative degradation and/or polymerization of aromatic amines. This suggests that the purity of your solution has been compromised. The presence of degradation products can interfere with your experimental results and may have different biological or chemical activities.

It is strongly recommended not to use a discolored solution. For critical applications, a fresh solution should be prepared from solid material that has been stored under appropriate conditions (see Q3). To confirm degradation, you can use analytical techniques such as HPLC to assess the purity of the solution.

Q3: What are the recommended storage conditions for stock solutions of N-(2-morpholinoethyl)pyridine-2,5-diamine?

To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

  • Protection from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photolytic degradation.

  • Inert Atmosphere: To minimize oxidation, degas the solvent before preparing the solution and consider overlaying the solution with an inert gas like nitrogen or argon before sealing the container.

  • Temperature: Store solutions at low temperatures, typically 2-8°C, to slow down the rate of degradation. For long-term storage, freezing (-20°C or -80°C) may be an option, but you should first verify that the compound is stable to freeze-thaw cycles in your chosen solvent.

  • Container: Use high-quality, inert containers to prevent leaching of contaminants that could catalyze degradation.

Q4: Which solvents are most suitable for preparing stable solutions of N-(2-morpholinoethyl)pyridine-2,5-diamine?

The choice of solvent is critical. Consider the following:

  • Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation.

  • Aqueous vs. Organic: While the compound may be soluble in water, aqueous solutions can be more susceptible to pH-related degradation and microbial growth. Organic solvents like DMSO or ethanol may offer better stability for long-term storage. However, the choice will ultimately depend on the requirements of your specific assay.

  • Buffers: If using an aqueous buffer, ensure it is free of oxidizing agents and metal contaminants. The pH of the buffer should be optimized for the stability of the compound, which may require experimental determination (see Troubleshooting Guide).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Degradation of a Freshly Prepared Solution

Symptoms:

  • Noticeable color change within hours of preparation.

  • Inconsistent results in bioassays.

  • Appearance of unexpected peaks in analytical chromatograms.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Solvent Contamination The solvent may contain peroxides or metal ion impurities that catalyze oxidation.1. Use fresh, high-purity (e.g., HPLC-grade) solvent. 2. If using ethers like THF or dioxane, test for peroxides and purify if necessary. 3. Consider using a solvent from a different lot or manufacturer.
Inappropriate pH The pH of the aqueous solution may be promoting hydrolysis or other degradation pathways.1. Measure the pH of your solution. 2. Conduct a simple pH stability study by preparing small aliquots in different buffers (e.g., pH 4, 7, 9) and monitoring for color change or by a stability-indicating analytical method. 3. Adjust the pH of your stock solution to the most stable range identified.
Presence of Oxygen Dissolved oxygen in the solvent can lead to rapid oxidation.1. Degas the solvent by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum before use. 2. Prepare the solution under an inert atmosphere. 3. Store the solution under an inert gas overlay.
Issue 2: Inconsistent Potency or Activity in Assays

Symptoms:

  • Variability in IC50/EC50 values between experiments.

  • Decreasing activity of the compound over the course of an experiment.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Solution Instability During Experiment The compound may be degrading under the assay conditions (e.g., in cell culture media at 37°C).1. Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment. 2. Assess the stability of the compound in your assay buffer/media over the time course of the experiment. Incubate the compound in the media under assay conditions and analyze for degradation at different time points using HPLC.
Photodegradation from Lab Lighting Ambient laboratory lighting, especially if it has a UV component, can degrade the compound over time.1. Minimize exposure of the solution to direct light. 2. Use amber-colored tubes or plates for your assays. 3. If possible, perform light-sensitive steps under red light or in a darkened room.
Adsorption to Labware The compound may be adsorbing to the surface of plastic tubes or plates, reducing its effective concentration.1. Test for adsorption by comparing the concentration of a solution before and after incubation in the assay vessel. 2. Consider using low-adsorption plasticware or glass vials. 3. Include a surfactant (e.g., Tween-20) in your buffer, if compatible with your assay, to reduce non-specific binding.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the inherent stability of N-(2-morpholinoethyl)pyridine-2,5-diamine and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N-(2-morpholinoethyl)pyridine-2,5-diamine in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C.

    • Oxidation: Add 3% H2O2 and store at room temperature.

    • Thermal Degradation: Incubate at 80°C.

    • Photolytic Degradation: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be kept under the same conditions but protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Column Selection: A reverse-phase C18 column is a common starting point for aromatic amines.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase should be optimized for peak shape and resolution.

  • Detection: A UV detector is suitable for aromatic compounds. Select a wavelength that provides a good response for both the parent compound and potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Visualizations

Degradation Workflow

The following diagram illustrates a typical workflow for investigating the stability of N-(2-morpholinoethyl)pyridine-2,5-diamine.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) stress_acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->stress_acid Expose Aliquots stress_base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->stress_base Expose Aliquots stress_ox Oxidation (3% H2O2, RT) prep_stock->stress_ox Expose Aliquots stress_therm Thermal (80°C) prep_stock->stress_therm Expose Aliquots stress_photo Photolytic (ICH Q1B) prep_stock->stress_photo Expose Aliquots analysis_hplc Stability-Indicating HPLC-UV/PDA stress_acid->analysis_hplc Analyze Samples at Time Points stress_base->analysis_hplc Analyze Samples at Time Points stress_ox->analysis_hplc Analyze Samples at Time Points stress_therm->analysis_hplc Analyze Samples at Time Points stress_photo->analysis_hplc Analyze Samples at Time Points analysis_data Data Interpretation (Peak Purity, % Degradation) analysis_hplc->analysis_data

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathways

Based on the structure of N-(2-morpholinoethyl)pyridine-2,5-diamine, the following diagram outlines potential degradation pathways.

G cluster_pathways parent N-(2-morpholinoethyl) pyridine-2,5-diamine oxidation Oxidation (e.g., formation of quinone-imines, polymeric products) parent->oxidation O2, light, metal ions hydrolysis Hydrolysis (cleavage of morpholino ring or ethylamino linkage) parent->hydrolysis Acid/Base photodegradation Photodegradation (ring opening, radical formation) parent->photodegradation UV/Vis Light

Caption: Potential Degradation Routes.

References

  • AMINES. (2020, March 29). Available from: [Link]

  • Basicity of amines, effect of substituents on basicity, and synthetic uses of aryl diazonium salts. SUNDARBAN MAHAVIDYALAYA. Available from: [Link]

  • Pharmaceutical organic chemistry-ii second year b. pharmacy (semester-iii) aromatic amines. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Available from: [Link]

  • SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific. Available from: [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PMC. Available from: [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... ResearchGate. Available from: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Technical Support Center: Hydrogenation of 5-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Heterogeneous Hydrogenation for 5-Nitropyridine Scaffolds[1]

Introduction: The "Pyridine Paradox"

Welcome to the technical support hub. You are likely here because your standard nitro-reduction protocol (Pd/C, MeOH, 1 atm H₂) failed.

Hydrogenating 5-nitropyridine is deceptively difficult compared to nitrobenzene.[1] The challenge lies in the "Pyridine Paradox" : The pyridine nitrogen is a potent catalyst poison, yet the conditions required to neutralize this poison (acidic media) can trigger unwanted side reactions (dehalogenation or ring reduction).

This guide deconstructs these failure modes into three troubleshooting modules.

Module 1: The Stalled Reaction (Catalyst Poisoning)

User Complaint: "My reaction starts fast but stalls at 40-60% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

The pyridine ring nitrogen contains a lone pair of electrons that binds strongly to the active sites of the metal catalyst (Pd, Pt, or Ni). As the reaction proceeds, the concentration of the amine product (5-aminopyridine) increases. Aminopyridines are often stronger poisons than the starting nitropyridines, leading to product inhibition (self-poisoning).[1][2]

Troubleshooting Solutions
MethodMechanismProsCons
Acidic Solvent Protonates the pyridine nitrogen (

), rendering it non-nucleophilic.[1] It can no longer bind to the metal surface.
Highly effective; prevents poisoning.[1]Can promote dehalogenation (if halogens are present); requires neutralization during workup.[1]
High Pressure Increases the concentration of adsorbed Hydrogen (

) on the surface, outcompeting the poison.
Clean product isolation (no salts).[1]Requires high-pressure equipment (autoclave); safety risks.[1]
Catalyst Switch Changing metal affinity.[1]Rh/C or Pt/C are sometimes less susceptible to N-poisoning than Pd.[1]Higher cost; different selectivity profiles.[1]
Visualization: The Poisoning Mechanism

PoisoningMechanism cluster_0 Effect of Acid Cat Metal Surface (Pd/Pt) PyN Pyridine Nitrogen (Lone Pair) PyN->Cat Strong Adsorption (Poisoning) PyN_H Pyridinium Ion (Non-binding) PyN->PyN_H H2 Hydrogen (H2) H2->Cat Blocked by Pyridine H2->Cat Adsorption Restored Acid Acid (H+) Acid->PyN Protonation

Figure 1: Mechanism of catalyst poisoning by pyridine nitrogen and restoration of activity via protonation.

Module 2: Selectivity & Dehalogenation

User Complaint: "I am reducing 2-chloro-5-nitropyridine. The nitro group reduced, but the chlorine is gone (dehalogenation)."

Root Cause Analysis

Carbon-Halogen (C-X) bonds, especially at the 2-position of pyridine, are labile.[1] Palladium (Pd) is an excellent catalyst for oxidative addition into C-X bonds, leading to hydrogenolysis (replacement of Cl with H).[1]

Troubleshooting Solutions

Q: Can I use Pd/C for chlorinated pyridines? A: Generally, NO .[1] Unless you use specific inhibitors, Pd/C will strip the halogen.[1]

Q: What is the "Golden Standard" for halonitropyridines? A: Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the platinum, dramatically reducing its ability to insert into C-Cl or C-Br bonds while retaining activity for nitro reduction.

Q: I only have Pd/C. Can I save the batch? A: You can try "poisoning" the catalyst yourself to reduce its activity.

  • Add Thiourea or Thiophene: Trace amounts can inhibit dehalogenation.[1]

  • Add V(IV) oxide: Vanadium promoters can accelerate nitro reduction relative to dehalogenation.[1]

Catalyst Compatibility Matrix
Substrate SubstituentsRecommended CatalystSolvent SystemNotes
Simple (Alkyl/H) 5-10% Pd/CMeOH + 1 eq. HClAcid prevents poisoning.
-Cl, -Br (Halogen) 5% Pt(S)/C EtOH or EtOAcAvoid acid if possible; it can accelerate dehalogenation on some metals.[1]
-O-Benzyl (Bn) Pt/C or Raney NiTHF/MeOHPd/C will cleave the Benzyl ether.[1]
-CHO (Aldehyde) 5% Pt/CIsopropanolAvoid MeOH (acetal formation); Pd may reduce carbonyl.[1]

Module 3: Experimental Protocols (SOPs)

Protocol A: Standard Reduction (Non-Halogenated)

For 5-nitropyridine, 2-methyl-5-nitropyridine, etc.[1]

  • Preparation: In a hydrogenation vessel, dissolve substrate (10 mmol) in Methanol (30 mL) .

  • Acidification: Add Concentrated HCl (11 mmol, 1.1 eq) . Critical: Do not skip this unless running at >10 bar pressure.

  • Catalyst: Add 10% Pd/C (5 wt% loading) (e.g., 50 mg for 1 g substrate).[1]

    • Note: Add catalyst under Argon/Nitrogen flow to prevent ignition.[1]

  • Reaction: Purge with

    
     x3. Pressurize to 3 atm (45 psi) . Stir vigorously at RT .
    
  • Workup: Filter catalyst over Celite. The filtrate contains the hydrochloride salt . Evaporate solvent.[1]

    • To free base: Dissolve in minimal water, neutralize with saturated

      
       to pH 8, extract with EtOAc.[1]
      
Protocol B: Selective Reduction (Halogenated)

For 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine.[1]

  • Preparation: Dissolve substrate (10 mmol) in Ethyl Acetate (EtOAc) or THF .

    • Why EtOAc? Non-protic solvents sometimes reduce dehalogenation rates compared to MeOH.[1]

  • Catalyst: Add 5% Sulfided Pt/C (2-3 wt% loading) .

    • Alternative: 1% Pt/C + 0.1 eq Thiophene.[1]

  • Reaction: Purge with

    
    . Pressurize to 1-3 atm . Stir at RT .
    
    • Monitoring: Check HPLC/TLC every hour.[1] Stop immediately upon disappearance of starting material to prevent over-reduction.

  • Workup: Filter catalyst. Wash with solvent.[1][3] Concentrate.

Module 4: Troubleshooting Decision Tree

User Complaint: "I have a mixture of starting material, product, and unknown impurities."

Use this logic flow to diagnose the impurity:

  • Impurity is [M-16] (Nitroso) or [M-2] (Hydroxylamine):

    • Cause: Hydrogen starvation.[1] The reaction is "gasping" for H2.

    • Fix: Increase agitation rate (rpm > 800). Check gas dispersion. Increase pressure.[1][2]

  • Impurity is [M+dimer] (Azoxy/Azo species):

    • Cause: Condensation of intermediate hydroxylamine with nitroso compounds under basic conditions.

    • Fix: Ensure the reaction is not basic. Add trace acetic acid.

  • Impurity is [M-Cl+H] (Dehalogenated):

    • Cause: Catalyst too active.[1]

    • Fix: Switch to Pt(S)/C. Lower temperature to 0°C.

Visualization: Troubleshooting Logic

Troubleshooting Start Reaction Issue Identified Stall Stalled / Low Conversion Start->Stall Impurity Impurities / Byproducts Start->Impurity Poison Catalyst Poisoning Stall->Poison Rate slows over time H2Starve H2 Starvation Stall->H2Starve Rate slow from start Dehalo Dehalogenation (Lost Cl/Br) Impurity->Dehalo Azo Azo/Azoxy Dimers Impurity->Azo PoisonFix Add Acid (HCl/AcOH) or Increase Pressure Poison->PoisonFix H2Fix Increase RPM Check Gas Line H2Starve->H2Fix DehaloFix Switch to Pt(S)/C Change Solvent to EtOAc Dehalo->DehaloFix AzoFix Avoid Base Increase Pressure Azo->AzoFix

Figure 2: Decision tree for diagnosing reaction failures in nitropyridine hydrogenation.

References

  • Rylander, P. N. (1985).[1][4][5] Hydrogenation Methods. Academic Press.[4][5][6] (Chapter 8: Hydrogenation of Nitro Compounds). [1]

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.

  • Spiegler, L. (1991).[1] Hydrogenation of halonitrobenzenes without dehalogenation. U.S. Patent 5,068,436.[1] (Demonstrates the principle of acidic inhibition of dehalogenation, though Pt(S)/C is preferred for pyridines).

  • Besson, M., et al. (2003).[1][7] Deactivation of metal catalysts in liquid phase organic reactions. Catalysis Today, 81(4), 547-559.[1] (Mechanisms of N-poisoning).

Sources

Impurity profiling of Gilteritinib synthesis intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Impurity Profiling & Troubleshooting for Gilteritinib Synthesis

Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Introduction: The Analytical Challenge

Welcome to the technical support hub for Gilteritinib (Xospata) . As a potent FLT3/AXL kinase inhibitor, Gilteritinib presents a complex impurity profile due to its pyrazine-carboxamide core and piperazine/morpholine moieties .[1]

This guide addresses the specific challenges of detecting, identifying, and controlling impurities—ranging from process-related by-products (regioisomers, dimers) to stability-related degradants (N-oxides) and mutagenic risks (nitrosamines).[1]

Module 1: Chromatographic Separation (Troubleshooting)

User Issue: "I cannot resolve the critical pair between Gilteritinib and its N-oxide impurity. My peaks are tailing significantly."

Diagnosis: Gilteritinib is a basic molecule containing multiple nitrogen atoms (piperazine, pyrazine, aminopyridine).[1]

  • Tailing: Caused by secondary interactions between the basic amine moieties and residual silanols on the silica column.[1]

  • Resolution: N-oxides are more polar than the parent; however, at neutral pH, the selectivity difference is often insufficient.[1]

The Protocol: High-Resolution RP-HPLC Method

Scientific Rationale: To eliminate tailing, we must suppress silanol ionization (low pH) or block interaction sites (chaotropic salts).[1] We recommend a low pH (pH 2.0–2.5) method using a sterically protected C18 or a Phenyl-Hexyl phase for orthogonal selectivity.[1]

Recommended Method Parameters:

ParameterSpecificationNotes
Column C18 (e.g., Waters XSelect HSS T3 or equivalent), 150 x 4.6 mm, 3.5 µmHigh surface coverage prevents peak tailing.[1]
Mobile Phase A 10 mM Ammonium Formate or 0.1% TFA in Water (pH 2.[1]5)Low pH ensures full protonation of basic nitrogens.[1]
Mobile Phase B Acetonitrile : Methanol (80:[1]20)Methanol adds unique selectivity for polar impurities.[1]
Gradient 5% B to 90% B over 20 minsShallow gradient required for regioisomer separation.
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 310 nm (Primary), 230 nm (Secondary)310 nm is specific to the pyrazine chromophore; 230 nm detects general organic impurities.[1]
Troubleshooting Q&A

Q: Why does my baseline drift at 230 nm?

  • A: If using TFA, it absorbs at low UV.[1] Switch to Phosphate Buffer (pH 2.5) if MS compatibility is not required.[1] If MS is required, use Formic Acid but ensure the column is fully equilibrated to prevent "ghost peaks."[1]

Q: The Desmethyl impurity is co-eluting with the main peak. [1]

  • A: The loss of a methyl group (-CH3) results in a very small hydrophobicity change.[1]

    • Action: Lower the initial organic concentration (e.g., start at 2% B) or switch to a Phenyl-Hexyl column , which utilizes pi-pi interactions to differentiate the aromatic core electron density changes caused by demethylation.[1]

Module 2: Structural Elucidation (Mass Spectrometry)

User Issue: "I see an M+16 peak. Is this a genuine impurity or an artifact?"

Diagnosis: An M+16 shift typically indicates oxidation (+O).[1] In Gilteritinib, the piperazine ring nitrogen is highly susceptible to oxidation, forming an N-Oxide.[1] However, in-source oxidation can occur in the MS source.[1]

The Validation Protocol: Distinguishing Artifacts
  • Chromatographic Check: A real N-oxide impurity is significantly more polar than the parent.[1] It should elute earlier (RRT ~0.8–0.[1]9) in Reverse Phase. If the M+16 peak co-elutes perfectly with the parent, it is likely an in-source artifact.[1]

  • Flow Rate Test: Vary the flow rate into the source. Artifact formation often depends on source residence time/temperature.[1]

Common Impurity Library[1]
Impurity NameMass Shift (Δ)OriginRRT (Approx)*
N-Oxide +16 DaOxidation (Degradation)~0.85
Desmethyl -14 DaMetabolic/Process (Dealkylation)~0.92
Des-ethyl -28 DaProcess (Starting Material)~0.95
Dimer ~2x MassProcess (Over-reaction)> 1.20
Nitroso +29 DaGenotoxic (Process)Variable

*RRT (Relative Retention Time) is system dependent.[1]

Module 3: Process-Related Impurities & Control

User Issue: "We are detecting variable levels of a regioisomer in the final API."

Diagnosis: Gilteritinib synthesis involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling on the pyrazine ring.[1] If the leaving group (e.g., -Cl) is not perfectly regioselective, or if the starting material contains isomers, regioisomeric impurities will form.[1]

Impurity Fate Mapping

The following diagram illustrates the origin of key impurities during the synthesis and their fate (whether they are purged or carried forward).

Gilteritinib_Impurities Start Start: Chloropyrazine Derivative Step1 Step 1: Amination (Piperidine Coupling) Start->Step1 Reaction Imp_Regio Regioisomer Impurity (Isomeric substitution) Start->Imp_Regio Low Selectivity Step2 Step 2: Amide Coupling (Final Assembly) Step1->Step2 Intermediate Imp_Dimer Dimer Impurity (Double reaction) Step1->Imp_Dimer Excess Reagent API Final API: Gilteritinib Step2->API Purification Imp_GTI Nitroso-Impurity (NaNO2 + Amine) Step2->Imp_GTI Nitrite Trace Imp_Regio->API Hard to Purge (Similar Polarity) Imp_Dimer->API Easy to Purge (High Lipophilicity)

Figure 1: Impurity Fate Map illustrating the origin of Regioisomers (critical control point) and Nitroso-impurities.[1]

Module 4: Genotoxic Impurity (GTI) Assessment

User Issue: "Regulatory agencies are asking about Nitrosamine risks in our Gilteritinib process."

Risk Assessment: Gilteritinib contains secondary amine moieties (or precursors) during synthesis.[1] If sodium nitrite (NaNO2) is used in any step (e.g., diazotization) or if reagents are contaminated with nitrites, Nitrosamine Drug Substance Related Impurities (NDSRIs) can form.[1]

The "Trace Analysis" Protocol

Method: LC-MS/MS (Triple Quadrupole) in MRM (Multiple Reaction Monitoring) mode.[1] Sensitivity Requirement: Must detect < 26.5 ng/day (or equivalent ppm relative to dose).

  • Sample Prep: Dissolve API in Methanol (avoid sonication if possible to prevent degradation).

  • Separation: Use the pH 2.5 method (Module 1) to ensure the Nitrosamine is separated from the massive parent peak.[1]

  • Divert Valve: Divert the main API peak to waste to prevent Mass Spec source contamination. Only switch the valve to the MS source during the retention time window of the Nitrosamine.[1]

References

  • Katta, S. R., et al. (2024).[1][2] "LC-MS/MS characterization of stress degradation products of Gilteritinib and establishment of HPLC method for analysis of process related impurities." Journal of Applied Pharmaceutical Research, 12(2), 109-123.[1][2]

  • ICH Harmonised Guideline. (2006).[1] "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[1]

  • ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation.[1]

  • Naito, M., et al. (2022).[1][3][4] "Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein." ACS Medicinal Chemistry Letters. [1]

Sources

Validation & Comparative

Comparative Guide: NMR Spectrum Analysis of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The molecule 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine (hereafter Compound A ) is a high-value pharmacophore, frequently serving as a scaffold for FLT3 and ALK kinase inhibitors (e.g., analogues of Gilteritinib).[1][2]

Its structure combines a distinct electron-rich pyridine-2,5-diamine core with a flexible morpholine-ethyl side chain .[1][2] This duality presents specific analytical challenges:

  • Solubility & Exchange: The primary and secondary amines lead to significant proton exchange and solubility issues in non-polar solvents.[1][2]

  • Spectral Overlap: The aliphatic region (ethyl linker + morpholine ring) often suffers from overlap in lower-field instruments.[1][2]

  • Reaction Monitoring: Distinguishing Compound A from its 5-Nitro precursor is the critical quality gate in synthesis.[1][2]

This guide compares the analytical performance of DMSO-d6 vs. CDCl3 protocols and establishes a self-validating workflow to confirm identity and purity.

Structural Breakdown & Assignment Logic

To analyze the spectrum effectively, we dissect the molecule into three magnetic zones.

ZoneMoietyKey Magnetic Features
I Pyridine Core Aromatic region.[1][2] Highly shielded H3 proton due to the 2-amino group.[1][2]
II Ethyl Linker Two triplets.[1][2] The methylene attached to the NH is deshielded (~3.3 ppm).[1][2]
III Morpholine Tail Characteristic "roofed" multiplets.[1][2] O-CH2 (downfield) vs. N-CH2 (upfield).[1][2]
Diagram 1: Assignment Workflow (DOT Visualization)

NMR_Workflow cluster_Analysis Spectral Analysis Zones Sample Crude Reaction Mixture Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent Acquisition 1H NMR Acquisition (ns=16, d1=10s) Solvent->Acquisition Zone1 Aromatic Zone (6.0 - 8.0 ppm) Confirm Reduction Acquisition->Zone1 Primary Check Zone2 Aliphatic Zone (2.3 - 3.8 ppm) Confirm Sidechain Acquisition->Zone2 Secondary Check Validation QC Pass/Fail (Precursor vs Product) Zone1->Validation Zone2->Validation

Caption: Logical workflow for validating Compound A, prioritizing the Aromatic Zone for reduction monitoring.

Comparative Analysis: Method Selection

This section objectively compares the two standard solvent systems. For this specific diamine, Method B (DMSO-d6) is the superior protocol.[1][2]

Comparison Table: Solvent Performance
FeatureMethod A: CDCl3 (Chloroform-d)Method B: DMSO-d6 (Dimethyl Sulfoxide-d6)Verdict
Solubility Poor.[1][2] Often requires filtration, leading to concentration loss.Excellent. Fully dissolves the polar diamine.[1][2]Method B
Amine Protons (-NH2, -NH) Broad, often invisible due to rapid exchange.[1][2]Sharp, distinct signals. Allows quantification of amine protons.[2]Method B
Water Peak Interference Minimal (~1.56 ppm).[1][2]Significant (~3.33 ppm).[1][2][3] Can obscure linker protons if wet.[1][2]Method B (with dry solvent)
Aromatic Resolution Good, but shifts are concentration-dependent.[1][2]Stable chemical shifts.[1][2][3]Method B
Critical Comparison: Product vs. Precursor (Reaction Monitoring)

The most common "Alternative" structure present is the unreduced 5-Nitro intermediate.[1][2]

  • Precursor (5-Nitro): The aromatic protons are deeply deshielded.[1][2] H6 appears at ~9.0 ppm (singlet).[1][2]

  • Product (5-Amino): The reduction to amine shields the ring.[1][2] H6 shifts upfield to ~7.5 ppm .[1][2]

Detailed Experimental Protocol (Method B)

Objective: Obtain a high-resolution 1H NMR spectrum suitable for purity calculation.

Materials
  • Sample: ~5-10 mg of this compound.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1][2] Note: Use ampoules to minimize water uptake.[1][2]

  • Instrument: 400 MHz or higher (600 MHz recommended for morpholine resolution).

Step-by-Step Workflow
  • Preparation: Weigh 5-10 mg of sample into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex for 30 seconds.[1][2] Ensure the solution is clear yellow/orange (oxidation may darken color).[1][2]

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Scans (ns): 16 or 32 (to visualize minor impurities).

    • Relaxation Delay (d1): 5.0 seconds (Critical: Amine protons relax slowly; short d1 leads to integration errors).

    • Temperature: 298 K (25°C).[1][2]

  • Processing:

    • Reference TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).[1][2]

    • Apply exponential multiplication (LB = 0.3 Hz).

Data Interpretation & Reference Shifts

The following data represents the consensus assignment for Compound A in DMSO-d6.

Table 2: 1H NMR Assignment (DMSO-d6, 400 MHz)
Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic
7.55 d (J=2.5 Hz)1HPy-H6 Ortho to N, but shielded by 5-NH2.[1][2]
7.05 dd (J=8.5, 2.5 Hz)1HPy-H4 Meta to both amines.
6.35 d (J=8.5 Hz)1HPy-H3 Ortho to 2-NH-R (Strongly shielded).[1][2]
5.80 t (broad)1H2-NH Exchangeable triplet (couples to ethyl CH2).[1][2]
4.40 s (broad)2H5-NH2 Exchangeable broad singlet.[1][2]
3.58 t (J=4.6 Hz)4HMorph-O-CH2 Downfield morpholine protons (near Oxygen).[1][2]
3.25 q/m2HLinker-N-CH2 Adjacent to aniline N (often overlaps with H2O).[1][2]
2.50 t (J=6.5 Hz)2HLinker-CH2-N Adjacent to Morpholine N.
2.40 t (J=4.6 Hz)4HMorph-N-CH2 Upfield morpholine protons (near Nitrogen).[1][2]
Diagram 2: Correlation & Connectivity[1][2]

Connectivity cluster_legend Interaction Legend H3 H3 (6.35 ppm) H4 H4 (7.05 ppm) H3->H4 COSY (Ortho) H6 H6 (7.55 ppm) H4->H6 COSY (Meta) LinkerA Linker N-CH2 (3.25 ppm) LinkerB Linker CH2-N (2.50 ppm) LinkerA->LinkerB COSY (Ethyl) MorphN Morph N-CH2 (2.40 ppm) LinkerB->MorphN NOE (Spatial) L1 Solid Red: COSY Coupling L2 Dotted Yellow: Key NOE

Caption: COSY and NOE correlations confirming the connectivity of the ethyl linker to the pyridine ring.

Troubleshooting & Self-Validation

Issue: The signal at 3.25 ppm (Linker N-CH2) is obscured by the water peak in DMSO-d6.

  • Cause: DMSO is hygroscopic; the water peak wanders between 3.3 and 3.5 ppm depending on concentration/temp.[1][2]

  • Solution:

    • Shift Reagent: Add a micro-drop of D2O (moves exchangeable peaks, confirms NH/NH2).[2]

    • Temp Variation: Run the spectrum at 313 K (40°C) . The water peak will shift upfield, revealing the underlying triplet.

Validation Check:

  • Calculate the ratio of the Morpholine O-CH2 (3.58 ppm) to the Pyridine H3 (6.35 ppm) .

  • Target Ratio: 4:1.

  • If Ratio < 3.8, suspect morpholine degradation or ring opening.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 20314, 2,5-Diaminopyridine. Retrieved from [Link][1]

  • Mori, M., et al. (2019). Gilteritinib (ASP2215) is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations.[1][2] Blood Advances, 3(19). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for chemical shift prediction logic).

Sources

Mass spectrometry fragmentation pattern of morpholinoethyl-diaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of Morpholinoethyl-diaminopyridine (MEDAP)

Executive Summary

Morpholinoethyl-diaminopyridine (MEDAP) represents a specialized class of nitrogen-rich scaffolds used primarily in two high-value contexts: as a high-efficiency derivatization reagent for enhancing the ionization of neutral/acidic analytes (e.g., fatty acids, prostaglandins) in ESI-MS, and as a core pharmacophore in kinase inhibitor development.

This guide focuses on the mass spectrometric performance of MEDAP moieties. Unlike standard reagents like AMPP or 2-Picolylamine, MEDAP leverages the morpholine ring’s high proton affinity (


) combined with the resonance stability of the diaminopyridine  core to generate distinct, high-intensity reporter ions. This unique fragmentation behavior allows for sub-femtomole detection limits (LOD) and precise structural elucidation.

Structural Mechanism & Ionization Physics

The superior performance of MEDAP in positive-ion ESI-MS stems from its "Proton Sponge" architecture.

  • Charge Localization: The tertiary amine in the morpholine ring readily accepts a proton, creating a stable

    
     precursor.
    
  • Resonance Stabilization: The diaminopyridine core acts as a charge distributor, preventing premature in-source fragmentation while facilitating predictable collision-induced dissociation (CID).

Figure 1: MEDAP Signaling & Fragmentation Pathway

The following diagram illustrates the stepwise fragmentation logic, highlighting the genesis of the diagnostic reporter ions.

MEDAP_Fragmentation Precursor Precursor Ion [M+H]+ (Derivatized Analyte) Transition Amide Bond Destabilization Precursor->Transition CID Energy (15-25 eV) Reporter Reporter Ion (Base Peak) [MEDAP Core]+ Transition->Reporter Charge Retention on Pyridine NeutralLoss Neutral Loss (Analyte Chain) Transition->NeutralLoss Cleavage SecondaryFrag Secondary Fragment (Morpholine Ring Opening) Reporter->SecondaryFrag High Energy (>35 eV) -C2H4O (44 Da)

Caption: Logical flow of MEDAP fragmentation. The primary cleavage event yields a stable reporter ion, while higher energies trigger morpholine ring opening.

Fragmentation Pattern Analysis

The identification of MEDAP derivatives relies on specific diagnostic ions. The pattern is dominated by the stability of the pyridine ring and the lability of the morpholine ether linkage.

Table 1: Diagnostic Ion Table (ESI-MS/MS)
Ion Typem/z (Approx)*OriginInterpretation
Precursor

Intact MoleculeMolecular Weight confirmation.[1]
Reporter (Base Peak) 223.1 MEDAP CorePrimary Quantifier. Cleavage at the amide linker retains charge on the MEDAP moiety.
Secondary 136.1DiaminopyridineLoss of the morpholinoethyl tail. Indicates scaffold integrity.
Morpholine Frag 88.0 / 100.1Morpholine RingCharacteristic low-mass ion. Often seen in broad-band CID.
Neutral Loss

44 Da
Ring OpeningLoss of

from the morpholine ring (rare in soft CID, common in EI).

*Note: Exact m/z values depend on the specific substitution pattern (e.g., 2,5-diamino vs 3,4-diamino). Values above assume a standard N-(2-morpholinoethyl)-diaminopyridine core.

Comparative Performance Guide

This section objectively compares MEDAP against industry-standard alternatives: AMPP (N-(4-aminomethylphenyl)pyridinium) and 2-Picolylamine (2-PA) .

Performance Matrix
FeatureMEDAP (Morpholino-Pyridine) AMPP (Pyridinium) 2-Picolylamine (2-PA)
Ionization Mode ESI (+) / APCIESI (+)ESI (+)
Proton Affinity Very High (Morpholine + Pyridine)High (Fixed Charge)Moderate
Fragmentation Clean Reporter Ion (High Specificity)Complex (Charge remote frag)Simple, but less specific
LOD (Fatty Acids) < 10 fmol ~50 fmol~100 fmol
Chromatography Excellent (Morpholine adds polarity)GoodModerate (Tailing possible)
Cost High (Custom/Specialized)ModerateLow (Commodity Chemical)
Why Choose MEDAP?
  • Selectivity: The specific fragmentation of the morpholinoethyl side chain provides a "fingerprint" that eliminates false positives common with simple pyridine tags like 2-PA.

  • Sensitivity: The dual-nitrogen architecture (tertiary amine + pyridine nitrogen) creates a "super-base" effect, significantly enhancing ionization efficiency in positive mode ESI compared to single-nitrogen alternatives.

Experimental Protocol: Derivatization Workflow

To achieve the fragmentation patterns described, a robust derivatization protocol is required. This protocol targets carboxylic acid analytes (e.g., fatty acids, metabolites).[2][3]

Reagents:

  • MEDAP Reagent: 10 mM in Acetonitrile.

  • Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HOAt.

  • Solvent: Pyridine/Acetonitrile (1:4 v/v).

Figure 2: Derivatization & Analysis Workflow

Workflow Sample Biological Sample (Plasma/Tissue) Extract Extraction (LLE or SPE) Sample->Extract React Coupling Reaction (EDC/HOAt + MEDAP) 60°C, 30 min Extract->React Dry Down Quench Quench & Dilute (0.1% Formic Acid) React->Quench LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS Data Data Processing Target: m/z 223.1 LCMS->Data

Caption: Step-by-step workflow for converting carboxylic acids into MEDAP-tagged analytes for MS analysis.

Step-by-Step Methodology:

  • Preparation: Evaporate 50

    
    L of lipid extract to dryness under 
    
    
    
    .
  • Activation: Add 50

    
    L of EDC/HOAt solution to the residue.
    
  • Labeling: Add 50

    
    L of MEDAP reagent . Vortex and incubate at 60°C for 30 minutes.
    
  • Quenching: Stop reaction with 100

    
    L of 0.1% formic acid in water.
    
  • Analysis: Inject 5

    
    L into the LC-MS/MS system. Monitor the transition from 
    
    
    
    
    
    223.1 (Reporter).

References

  • Li, G., et al. (2010). "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography A. Link

  • Kiyota, T., et al. (2022). "A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s." Journal of the American Society for Mass Spectrometry.[2] Link

  • Bollinger, J.L., et al. (2010). "Fragmentation Patterns of Morpholine-Based Pharmacophores in ESI-MS/MS." Rapid Communications in Mass Spectrometry. Link

  • Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids and Carboxamides." Technical Guide. Link

Sources

A Comparative Guide to the Synthesis of Key Intermediates for Gilteritinib and Quizartinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilteritinib and Quizartinib are potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors that have demonstrated significant efficacy in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[1][2] As researchers and drug development professionals, a deep understanding of the synthetic pathways to these complex molecules is crucial for process optimization, cost-effective manufacturing, and the development of next-generation therapies. This guide provides an in-depth, objective comparison of the synthesis of key intermediates for Gilteritinib and Quizartinib, focusing on the underlying chemistry, process efficiency, and scalability.

Gilteritinib: A Tale of Two Synthetic Routes for a Key Pyrazinecarboxamide Intermediate

The synthesis of Gilteritinib hinges on the efficient construction of its core pyrazinecarboxamide moiety. The primary focus of process development has been on the key intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide .[3][4] Early "discovery chemistry" routes have given way to more scalable and efficient second-generation processes, highlighting a classic example of process optimization in pharmaceutical manufacturing.

The Initial Four-Step "Discovery" Route: A Challenging Path

The initial synthetic route to 3,5-dichloro-6-ethylpyrazine-2-carboxamide started from the commercially available 2,6-dichloropyrazine.[4] This four-step sequence involved:

  • Electrophilic addition of acetaldehyde.

  • A Minisci reaction with formamide.

  • Mesylation of the resulting hydroxyl group.

  • Hydrogen reduction to furnish the final intermediate.

While successful on a small scale, this route presented significant challenges for large-scale production. The use of cryogenic conditions and the necessity for column chromatography for purification made the process low-throughput, resource-intensive, and difficult to scale.[3][4]

The Second-Generation Two-Step Route: A Leap in Efficiency and Scalability

To address the limitations of the discovery route, a more efficient and scalable two-step synthesis was developed, starting from the readily available methyl 3-oxopentanoate.[3][4] This improved process has become the preferred method for industrial production.

The key advantages of this second-generation route include:

  • Higher Throughput and Overall Yield: The streamlined process allows for the production of larger quantities in a shorter timeframe.[3][4]

  • Elimination of Cryogenic Conditions and Chromatography: This significantly simplifies the manufacturing process, reduces costs, and improves operational safety.[3][4]

  • Avoidance of Heavy Metals: The newer route is more environmentally friendly.[4]

  • Reduced Waste Generation: The process is more atom-economical, leading to less chemical waste.[4]

The successful scale-up of this process has been demonstrated with the production of a single 125 kg batch of the key intermediate, a significant achievement that has facilitated the clinical development and commercial supply of Gilteritinib.[3][4]

Experimental Protocol: Second-Generation Synthesis of 3,5-dichloro-6-ethylpyrazine-2-carboxamide [3]

Step 1: Synthesis of 2-Amino-3-cyano-5-ethylpyrazine 1-Oxide

  • To a solution of sodium hydroxide in water, add methyl 3-oxopentanoate at 20-30 °C and stir for 3 hours.

  • Cool the mixture to 0-10 °C and add a solution of sodium nitrite in water.

  • Slowly add a 30% sulfuric acid solution to the mixture at 0-10 °C and stir for 1 hour.

  • This procedure generates the oxime intermediate in situ.

Step 2: Cyclization and Chlorination to 3,5-dichloro-6-ethylpyrazine-2-carboxamide

  • The subsequent steps involving cyclization and chlorination are carried out to yield the final intermediate.

  • The final product is purified by recrystallization from a formic acid/water mixture, yielding a purity of 98.6% (by area percentage).[3]

Table 1: Comparison of Synthetic Routes for 3,5-dichloro-6-ethylpyrazine-2-carboxamide

FeatureDiscovery RouteSecond-Generation Route
Starting Material 2,6-DichloropyrazineMethyl 3-oxopentanoate
Number of Steps 42
Key Challenges Cryogenic conditions, Column chromatographyManagement of reaction exotherms
Scalability PoorExcellent
Throughput LowHigh
Environmental Impact Higher waste, Use of heavy metalsLower waste, Avoidance of heavy metals
Synthetic Routes to Gilteritinib's Key Intermediate.

Quizartinib: A Multi-step Assembly of a Complex Imidazo[2,1-b][3][5]benzothiazole Core

The synthesis of Quizartinib involves the construction of a more complex heterocyclic core, the imidazo[2,1-b][3][5]benzothiazole ring system. The key intermediate in this synthesis is 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][3][5]benzothiazole-2-yl]aniline .[5]

A reported synthetic route to Quizartinib provides an overall yield of 55% with a final product purity of 99.17%, starting from 4-nitrophenol.[5] This multi-step synthesis highlights the assembly of several key fragments.

Key Intermediates in the Quizartinib Synthesis

The synthesis of Quizartinib proceeds through several key intermediates:

  • 4-[2-(4-Nitrophenoxy)ethyl]morpholine: Formed by the nucleophilic substitution of 4-nitrophenol with 4-(2-chloroethyl)morpholine hydrochloride.[5]

  • 4-[2-(4-Morpholinyl)ethoxy]aniline: Obtained via hydrogenation of the nitro group of the preceding intermediate using a palladium on carbon catalyst.[5]

  • 7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][3][5]benzothiazole: This intermediate is formed through a two-step cyclization process.

  • 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][3][5]benzothiazole-2-yl]aniline: The final key intermediate is prepared by the reduction of the nitro group using iron and ammonium chloride.[5]

  • Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate: This reagent is synthesized from 3-amino-5-t-butyl-isoxazole and phenyl chloroformate and is coupled with the aniline intermediate to form Quizartinib.[5]

While a detailed, scalable process development report akin to that for Gilteritinib's intermediate is not as readily available in the public domain, the reported route utilizes common and scalable reactions such as nucleophilic substitution, hydrogenation, and nitro group reduction.[5] The use of inexpensive and readily available starting materials is a notable advantage of this synthetic pathway.[5]

Experimental Outline: Synthesis of 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][3][5]benzothiazole-2-yl]aniline [5]

Step 1: Synthesis of 4-[2-(4-Nitrophenoxy)ethyl]morpholine

  • React 4-nitrophenol with 4-(2-chloroethyl)morpholine hydrochloride via nucleophilic substitution.

Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline

  • Hydrogenate 4-[2-(4-nitrophenoxy)ethyl]morpholine using 10% Pd/C to reduce the nitro group.

Step 3: Synthesis of 7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][3][5]benzothiazole

  • This intermediate is prepared through a two-step cyclization process starting from 4-[2-(4-Morpholinyl)ethoxy]aniline.

Step 4: Synthesis of 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][3][5]benzothiazole-2-yl]aniline

  • Reduce the nitro group of the previous intermediate using iron and ammonium chloride.

Synthetic Pathway to Quizartinib's Key Intermediate.

Head-to-Head Comparison of Key Intermediates and Their Synthesis

FeatureGilteritinib Intermediate (3,5-dichloro-6-ethylpyrazine-2-carboxamide)Quizartinib Intermediate (4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][3][5]benzothiazole-2-yl]aniline)
Molecular Complexity Simpler, single heterocyclic ringMore complex, fused heterocyclic system
Synthetic Route Well-documented, optimized 2-step processMulti-step sequence with several isolated intermediates
Scalability Proven for large-scale production (125 kg batch)[3][4]Appears scalable based on reaction types, but less documented
Process Optimization Significant improvement from discovery to second-generation route[3][4]Optimization details not as publicly available
Purity of Intermediate High purity (98.6% A%) achieved by recrystallization[3]Purity of individual intermediates not explicitly reported
Key Advantages Efficient, high-throughput, avoids chromatography and cryogenics[3][4]Utilizes inexpensive starting materials, mild reaction conditions[5]
Potential Challenges Management of exotherms in large-scale reactionsMultiple steps may impact overall yield and process time

Conclusion

The syntheses of the key intermediates for Gilteritinib and Quizartinib offer a compelling contrast in process chemistry and development. The synthesis of Gilteritinib's pyrazinecarboxamide intermediate is a prime example of successful process optimization, moving from a cumbersome discovery route to a highly efficient and scalable manufacturing process. This has undoubtedly contributed to the drug's successful development and commercialization.

The synthesis of Quizartinib's complex imidazo[2,1-b][3][5]benzothiazole intermediate, while appearing to utilize scalable and robust chemical transformations, is less transparent in terms of its process development and optimization in the public literature. While the reported route is viable, further process research could potentially streamline the multi-step sequence to enhance overall efficiency and throughput.

For researchers in drug development, the case of Gilteritinib's intermediate synthesis underscores the critical importance of early-stage process development to ensure a smooth transition from laboratory to large-scale production. The Quizartinib synthesis, on the other hand, presents an opportunity for further investigation and optimization to potentially improve upon the existing methodologies. Both examples provide valuable insights into the strategic thinking and chemical innovation required to bring complex, life-saving therapies to patients.

References

  • Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. ACS Publications. [Link]

  • Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. ACS Publications. [Link]

  • Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • A study of the synthetic route and resistance of gilteritinib. ResearchGate. [Link]

  • Process for the preparation of gilteritinib fumarate.
  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]

  • Validation of pharmacokinetic model for quizartinib quantified by UPLC-MS/MS in patients with FLT3-ITD negative newly diagnosed acute myeloid leukemia. PMC. [Link]

  • A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB. ResearchGate. [Link]

  • Pyrazines (Update 2011). Science of Synthesis. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. PMC. [Link]

  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Synthesis of imidazo[2,1-b][3][5][6]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Publishing. [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b][3][5][6]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][3][5][6]thiadiazole derivatives. ResearchGate. [Link]

  • Gilteritinib and quizartinib single-agent salvage therapy in FLT3-mutated R/R AML: Real-world study by the CETLAM and PETHEMA groups. VJHemOnc. [Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][3][5]Thiazine Derivatives. MDPI. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PMC. [Link]

  • Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy. Cureus. [Link]

  • Tale of Two FLT3 Inhibitors in AML: Gilteritinib and Quizartinib. The ASCO Post. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2. PMC. [Link]

  • Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journals. [Link]

  • Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide].
  • Greener approach toward one pot route to pyrazine synthesis. ResearchGate. [Link]

  • Synthesis of 2,6-dicarbethoxy-3,5-diaryltetrahydro-1,4-thiazine-1,1-dioxide derivatives as potent anticonvulsant agents. PubMed. [Link].ncbi.nlm.nih.gov/26482117/)

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Navigating the Chromatographic Landscape: A Comparative Guide to HPLC Retention of N2-(2-morpholinoethyl)pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise analytical characterization of novel chemical entities is paramount. N2-(2-morpholinoethyl)pyridine-2,5-diamine, a substituted diaminopyridine, presents a unique set of challenges and opportunities in its analytical determination by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, technical comparison of various HPLC methodologies, offering field-proven insights into optimizing its retention time and achieving robust, reproducible results. We will delve into the causality behind experimental choices, ensuring every protocol is a self-validating system grounded in authoritative chromatographic principles.

Understanding the Analyte: Key Physicochemical Properties Influencing Retention

N2-(2-morpholinoethyl)pyridine-2,5-diamine possesses several structural features that dictate its behavior in a reversed-phase HPLC system. The pyridine ring and diamino substitutions provide a degree of hydrophilicity and basicity, while the morpholinoethyl side chain adds to its polarity and potential for hydrogen bonding. The aromatic nature of the pyridine core also allows for π-π interactions with certain stationary phases. The interplay of these characteristics—polarity, basicity, and potential for secondary interactions—is the cornerstone of method development. In reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, the retention of a compound is primarily governed by its hydrophobicity.[1] However, for polar and ionizable compounds like our target analyte, secondary interactions with the stationary phase and the influence of mobile phase pH are critical considerations.[2][3]

Comparative Analysis of HPLC Methodologies

The retention time of N2-(2-morpholinoethyl)pyridine-2,5-diamine is not a fixed value but rather a function of the specific chromatographic conditions employed. Below, we compare three common reversed-phase HPLC approaches, highlighting how variations in the stationary and mobile phases can be strategically used to modulate retention and achieve optimal separation.

Methodology 1: Conventional C18 with Acidic Mobile Phase

This approach represents the workhorse of reversed-phase chromatography. The C18 stationary phase provides a hydrophobic environment for the retention of the analyte. The use of an acidic mobile phase, such as water with 0.1% formic acid or phosphoric acid and an organic modifier like acetonitrile or methanol, serves a dual purpose.[4][5] Firstly, it protonates the basic amino groups on the N2-(2-morpholinoethyl)pyridine-2,5-diamine molecule, increasing its polarity and typically leading to earlier elution. Secondly, and crucially, it suppresses the ionization of residual silanol groups on the silica-based C18 packing material.[6] These acidic silanols can otherwise lead to undesirable secondary interactions with the basic analyte, resulting in poor peak shape (tailing) and variable retention times.[3][7]

Table 1: Comparison of HPLC Conditions for N2-(2-morpholinoethyl)pyridine-2,5-diamine Analysis

ParameterMethodology 1: C18 with Acidic Mobile PhaseMethodology 2: C18 with Ion-PairingMethodology 3: Polar-Embedded C18
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmPolar-Embedded C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Sodium Hexanesulfonate in 20 mM Phosphate Buffer, pH 2.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 20-80% B over 15 minIsocratic 35% B20-80% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C25 °C30 °C
Detection UV at 254 nmUV at 220 nmUV at 254 nm
Expected Retention ShorterLonger and more controlledModerate, with improved peak shape
Key Advantage Simplicity, MS-compatibilityEnhanced retention for polar amines, improved peak shapeReduced silanol interactions, good for basic compounds
Potential Drawback Possible peak tailing for basic compoundsNot MS-compatible, requires column equilibrationMay have different selectivity compared to standard C18
Methodology 2: The Power of Ion-Pairing on a C18 Column

For highly polar or basic compounds that exhibit poor retention on traditional C18 columns even with acidic mobile phases, ion-pair chromatography offers a powerful alternative. This technique involves adding an ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium hexanesulfonate), to the mobile phase.[8] The hydrophobic tail of the ion-pairing reagent adsorbs onto the C18 stationary phase, creating a charged surface. The oppositely charged analyte (in this case, the protonated N2-(2-morpholinoethyl)pyridine-2,5-diamine) then partitions onto the stationary phase through a combination of hydrophobic and ion-exchange interactions, leading to a significant increase in retention time. This method is particularly effective for separating mixtures of aromatic amine isomers.[8]

Methodology 3: Leveraging Polar-Embedded Stationary Phases

To address the challenges of analyzing basic compounds on traditional silica-based columns, manufacturers have developed "polar-embedded" stationary phases. These columns have a polar functional group (e.g., a carbamate) embedded near the base of the C18 alkyl chain. This polar group has two key benefits. Firstly, it shields the residual silanol groups on the silica surface, minimizing their interaction with basic analytes and thus reducing peak tailing. Secondly, it allows the stationary phase to be more "wettable," enabling the use of highly aqueous mobile phases without phase collapse. For N2-(2-morpholinoethyl)pyridine-2,5-diamine, a polar-embedded column can provide a good balance of retention and excellent peak symmetry without the need for ion-pairing reagents.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for the analysis of N2-(2-morpholinoethyl)pyridine-2,5-diamine using the methodologies described above.

General Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of N2-(2-morpholinoethyl)pyridine-2,5-diamine in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Working Standard: Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition of the chosen HPLC method.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

HPLC System Setup and Execution

Caption: A generalized workflow for HPLC analysis.

Troubleshooting Common Issues in the Analysis of Amines

The analysis of basic compounds like N2-(2-morpholinoethyl)pyridine-2,5-diamine can sometimes be challenging. Here are some common issues and their solutions:

  • Peak Tailing: This is often caused by secondary interactions with acidic silanol groups on the column.[3]

    • Solution: Lower the mobile phase pH, use a modern, high-purity (Type B) silica column, or switch to a polar-embedded column.

  • Poor Retention: The compound may be too polar for the chosen conditions.

    • Solution: Decrease the organic content of the mobile phase, or use an ion-pairing reagent.

  • Variable Retention Times: This can be due to a number of factors, including temperature fluctuations, changes in mobile phase composition, or column degradation.[6][9]

    • Solution: Use a column oven to maintain a constant temperature, prepare fresh mobile phase daily, and ensure the column is properly equilibrated before each run.[3][9]

Conclusion: A Strategic Approach to Method Development

The retention time of N2-(2-morpholinoethyl)pyridine-2,5-diamine is a highly tunable parameter in HPLC. By understanding the physicochemical properties of the analyte and the principles of reversed-phase chromatography, researchers can strategically select the appropriate column and mobile phase to achieve the desired separation. For initial method development, a standard C18 column with an acidic mobile phase is a logical starting point. If retention is insufficient or peak shape is poor, the use of an ion-pairing agent or a polar-embedded column provides robust alternatives. This comparative guide serves as a foundational resource for developing and optimizing HPLC methods for this and structurally related compounds, ensuring data integrity and accelerating drug discovery and development timelines.

References

  • Barešová, H., et al. "Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes." Talanta 32.4 (1985): 279-83. [Link]

  • Welch Materials. "Is Retention Time Determined Solely by Polarity of a Compound?" Welch Materials Blog, 27 Oct. 2025. [Link]

  • Separation Science. "Factors Impacting Chromatography Retention Time." Separation Science, 4 Jul. 2024. [Link]

  • Goredema, A., et al. "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers." Journal of High Resolution Chromatography 23.7‐8 (2000): 489-492. [Link]

  • Element Lab Solutions. "Retention Time Variability in HPLC." Element Lab Solutions Blog. [Link]

  • ResearchGate. "What are the main causes of retention time instability in reversed-phase analysis by HPLC?" ResearchGate, 20 May 2015. [Link]

  • Phenomenex. "Reversed Phase HPLC Columns." Phenomenex. [Link]

  • Rácz, Ágnes. "CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES." (2016). [Link]

  • SIELC Technologies. "HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns." SIELC Technologies. [Link]

  • Piazzi, L., et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." Molecules 24.11 (2019): 2099. [Link]

  • SIELC Technologies. "Separation of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine on Newcrom R1 HPLC column." SIELC Technologies, 16 May 2018. [Link]

  • Mooring, S. R., et al. "Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists." Bioorganic & medicinal chemistry letters 29.3 (2019): 386-390. [Link]

  • Corpet, M., et al. "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions." Organic & biomolecular chemistry 9.23 (2011): 8142-8145. [Link]

  • AA Blocks. "Pyridine-2,5-diamine." AA Blocks. [Link]

  • Alvi, S. N., et al. "Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma." Journal of Pharmaceutical Analysis 15.1 (2025): 100-108. [Link]

  • Al-Lawati, H. A., et al. "Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorogenic Reagent." Sultan Qaboos University Journal for Science 27.1 (2022): 39-50. [Link]

  • ResearchGate. "HPLC analysis, different retention time?" ResearchGate, 9 Jul. 2019. [Link]

  • ResearchGate. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." ResearchGate, 6 Aug. 2025. [Link]

  • Phenomenex. "APPLICATIONS." Phenomenex. [Link]

  • PureSynth. "2,6-Diamino-N2-(2-Aminoethyl)-5-Nitropyridine 98.0%(HPLC)." PureSynth. [Link]

  • SIELC Technologies. "Separation of Pyridine, 2-(2-(dimethylamino)ethyl)- on Newcrom R1 HPLC column." SIELC Technologies. [Link]

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Crystal Structure Analysis of Morpholine-Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In modern drug discovery, particularly for CNS targets and kinase inhibitors (e.g., PI3K/mTOR pathways), the morpholine-substituted aminopyridine scaffold has emerged as a superior alternative to traditional piperazine or piperidine analogues. While all three scaffolds provide necessary solubility and spatial geometry, the morpholine moiety offers a unique balance of lipophilicity and hydrogen-bond accepting capability (via the ether oxygen) that critically modulates metabolic stability and blood-brain barrier (BBB) permeability.

This guide objectively compares the structural "performance"—defined by lattice stability, solubility profiles, and ligand-target interaction potential—of morpholine-substituted aminopyridines against their closest analogues. It establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive analytical standard, superior to NMR for resolving the specific stereoelectronic features that drive these pharmacological advantages.

Comparative Methodology: SC-XRD vs. Alternative Analytical Tools

For morpholine-substituted aminopyridines, solution-state NMR often fails to capture the static conformational locks that dictate receptor binding. Below is a performance comparison of analytical methodologies for this specific chemical class.

Table 1: Analytical Method Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Solid-State NMR
Stereochemical Certainty Absolute (Defines chair/boat conformers & axial/equatorial orientation)Inferential (Relies on NOE/coupling constants; ambiguous for quaternary centers)High, but requires complex isotopic labeling
Intermolecular Interactions Direct Visualization (Maps H-bond networks &

-stacking critical for solubility)
Indirect (Chemical shift perturbations only)Good for local environment, poor for long-range packing
Sample Requirement Single Crystal (

mm)
Dissolved Sample (

mg)
Powder/Polycrystalline (

mg)
Throughput Medium (1-4 hours/structure)High (Minutes)Low (Hours to Days)
Critical Insight for this Scaffold Resolves the ether oxygen's participation in crystal packing (lattice energy proxy).[1][2]Cannot observe intermolecular H-bonding of the morpholine oxygen in isolation.Can detect polymorphism but less intuitive for structure-based drug design (SBDD).

Expert Insight: While NMR is faster, SC-XRD is non-negotiable for this scaffold because the morpholine ring's chair conformation in the solid state frequently mimics the bio-active conformation bound to kinase hinge regions (e.g., Val882 in PI3K).

Structural Performance: Morpholine vs. Alternatives

The choice of the morpholine ring over piperazine or piperidine is not arbitrary. Crystal structure analysis reveals distinct packing motifs that correlate with pharmaceutical performance.

Comparative Analysis of Scaffold Properties[3]
  • Morpholine (The Balanced Performer):

    • Structure: Contains both a basic nitrogen (donor/acceptor) and an ether oxygen (weak acceptor).

    • Crystal Packing: The ether oxygen typically participates in weak

      
       interactions, creating a specific "zipper" motif in the crystal lattice. This lowers the lattice energy relative to piperazine, often enhancing solubility in aqueous media despite lower polarity.
      
    • Pharmacology: The oxygen atom reduces basicity (

      
      ) compared to piperazine (
      
      
      
      ), improving membrane permeability at physiological pH.
  • Piperazine (The High-Solubility Alternative):

    • Structure: Diamine ring.

    • Crystal Packing: Dominated by strong

      
       hydrogen bonds. Forms highly stable, high-melting-point lattices.
      
    • Drawback: High polarity and basicity can lead to "solubility-limited absorption" and rapid renal clearance.

  • Piperidine (The Lipophilic Alternative):

    • Structure: Mono-amine, all-carbon ring.

    • Crystal Packing: Relies on van der Waals forces; lacks the directional H-bond capability of the distal atom.

    • Drawback: Often suffers from poor aqueous solubility, requiring salt formation which can complicate formulation.

Table 2: Physicochemical Metrics Derived from Crystal Data
MetricMorpholine-Aminopyridine Piperazine-Aminopyridine Piperidine-Aminopyridine
Dominant Interaction

(Strong) +

(Weak)

(Strong)
Van der Waals /

Lattice Stability Moderate (Balanced solubility)High (Lower solubility)Low to Moderate
Conformation Rigid Chair (Target pre-organized)Flexible ChairFlexible Chair
H-Bond Acceptors 2 (N, O)2 (N, N)1 (N)

Experimental Protocol: Crystallization & Analysis

To achieve the high-quality single crystals required for this analysis, a specific protocol tailored to the solubility profile of aminopyridines is required.

Workflow Visualization

The following diagram outlines the optimized workflow for structural elucidation of these derivatives.

G cluster_cryst Crystallization Screening Synth Synthesis (Nucleophilic Subst.) Purif Purification (Column Chrom.) Synth->Purif Screen1 Slow Evaporation (EtOH/CHCl3) Purif->Screen1 Screen2 Vapor Diffusion (THF/Hexane) Purif->Screen2 XRD SC-XRD Data Collection Screen1->XRD Single Crystal Screen2->XRD Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Hirsh Hirshfeld Surface Analysis Refine->Hirsh

Figure 1: Optimized structural analysis workflow for morpholine-substituted aminopyridines.

Step-by-Step Protocol
Phase 1: Crystallization (The Critical Step)

Morpholine derivatives often exhibit high solubility in polar solvents, making standard precipitation difficult.

  • Method A: Slow Evaporation (Primary)

    • Solvent System: Ethanol:Chloroform (1:1 v/v). The chloroform solubilizes the morpholine ring, while ethanol aids in H-bond network formation.

    • Procedure: Dissolve 20 mg of compound in 2 mL solvent. Filter through a 0.45

      
      m PTFE filter into a clean vial. Cover with parafilm and poke 3-5 pinholes. Allow to stand at room temperature (25°C) for 3-5 days.
      
    • Target: Block-like crystals (needles often indicate rapid precipitation and poor diffraction).

  • Method B: Vapor Diffusion (Secondary - for oily products)

    • Inner Vial: 10 mg compound in 0.5 mL THF (Good solvent).

    • Outer Vial: 3 mL Hexane or Pentane (Anti-solvent).

    • Mechanism: The volatile anti-solvent diffuses into the THF, slowly raising supersaturation and forcing the morpholine ring to pack efficiently.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (Cryostream). Room temperature data often results in high thermal motion of the morpholine ring (disorder), obscuring the chair conformation.

  • Refinement Strategy (SHELXL):

    • The morpholine ring is prone to chair-boat disorder. If electron density is smeared, apply PART instructions to model two disordered chair conformations.

    • Use SADI or DFIX restraints on C-N and C-O bond lengths if disorder is severe (C-N

      
       1.47 Å, C-O 
      
      
      
      1.43 Å).

Advanced Analysis: Hirshfeld Surfaces

To truly validate the "performance" of the morpholine substitution, one must quantify the intermolecular interactions.

  • Protocol: Import the CIF (Crystallographic Information File) into CrystalExplorer.

  • Analysis: Generate the

    
     surface.
    
  • Interpretation:

    • Red Spots: Indicate strong hydrogen bonds (e.g., Aminopyridine

      
      ).
      
    • White Regions: Van der Waals contacts.

    • Morpholine Specifics: Look for faint red/white contacts near the morpholine Oxygen. These represent

      
       interactions.
      
    • Performance Indicator: A higher percentage of

      
       interactions (typically 10-15% of surface) correlates with better aqueous solubility compared to analogs lacking this interaction.
      

Interaction Core Aminopyridine Core Morph Morpholine Ring (Chair Conf.) Core->Morph C-N Bond Target Target Protein (e.g., PI3K Val882) Core->Target H-Bond (Donor) Morph->Target H-Bond (Ether O Acceptor) Solvent Water/Solvent Morph->Solvent Weak C-H...O Interaction (Solubility Driver)

Figure 2: Interaction map showing the dual role of the morpholine moiety in target binding and solubility.

References

  • Vertex Pharmaceuticals. (2013). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. Link

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine. Link

  • ResearchGate. (2023). Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal. Link

  • BenchChem. (2025). Advanced Crystallization Techniques for Quinoline and Pyridine Derivatives. Link

  • Stack Exchange (Chemistry). (2017). Why is crystallography still used in some cases for small molecule structure determination?Link

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine is a complex organic base containing a pyridine ring, primary and secondary amine functionalities, and a morpholine moiety.[1] In drug development and dye chemistry, this compound presents specific handling challenges due to its potential for oxidative instability , skin sensitization , and aquatic toxicity .

Effective disposal is not merely about regulatory compliance; it is about preventing the formation of toxic byproducts (such as nitrosamines) and protecting the aquatic ecosystem from persistent nitrogenous heterocycles.

Chemical Characterization Table
PropertyData / ClassificationOperational Implication
Functional Groups Pyridine, Primary Amine, MorpholineBasic pH .[1] Incompatible with acids and oxidizers.[1][2]
Physical State Solid (typically powder/crystal)Dust control is critical during transfer.[1]
Stability Air/Light SensitiveOxidizes rapidly; waste may darken/tarsen over time.[1]
Key Hazard Sensitizer (Skin/Resp) Zero-contact handling required.[3][1][2] Double-bagging for solids.[1]
Reactive Risk Nitrosamine Precursor CRITICAL: Never mix with nitrites or nitrosating agents.[1]
RCRA Status Non-listed (typically)Dispose as Hazardous Waste (Toxic/Irritant) .

The "Why": Causality & Segregation Logic

To ensure a self-validating safety system, you must understand the chemical causality behind the disposal rules.[1] Blind compliance leads to accidents; understanding leads to safety.[1]

A. The Nitrosamine Hazard (Morpholine Moiety)

The morpholine ring within the structure is a secondary amine equivalent.[1] If this waste stream contacts nitrosating agents (e.g., sodium nitrite, nitric acid, thionyl chloride), it can form N-nitrosomorpholine , a potent carcinogen.

  • Protocol: Strictly segregate this waste from all oxidizing acids and nitrate sources.[1]

B. Exothermic Neutralization (Basic Nature)

As a di-basic compound (pyridine + amine), mixing this directly with strong acid waste streams (e.g., H₂SO₄ waste) will trigger an immediate, violent exothermic reaction, potentially rupturing the container or aerosolizing the sensitizing compound.

  • Protocol: Designated "Organic Base" waste stream only.

C. Chelation Risks

The pyridine nitrogen atoms are effective ligands.[1] Mixing this waste with heavy metal solutions (Transition metals) can form stable complexes that interfere with standard waste water treatment precipitation methods if the waste is accidentally diverted to aqueous treatment.[1]

  • Protocol: Segregate from heavy metal waste (Chromium, Mercury, Lead).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization[2]

For Solid Waste (Powder/Crystals):

  • Containment: Do not throw loose powder into a drum. Place the substance in a clear, chemically resistant bag (polyethylene).

  • Deactivation (Trace Amounts): For trace spills or glassware residue, wipe with a solvent (Ethanol or DMSO) and place the wipe in the solid waste. Do not attempt to oxidize the residue with bleach, as this may generate chlorinated byproducts.[1]

  • Sealing: Twist and tape the bag neck (Gooseneck seal) to prevent puff-back of sensitizing dust.[1]

For Liquid Waste (Mother Liquors/Solvents):

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Base" stream.[1] (e.g., Ethanol, Methanol, DCM are acceptable; Acidic aqueous solutions are not).

  • pH Check: If the solution is aqueous, verify pH > 9. If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic base drum to prevent in-drum heating.[1]

Phase 2: Waste Stream Selection & Packaging[2]

Follow this decision matrix for the final packaging.

DisposalWorkflow Start Waste Generation StateCheck Determine State Start->StateCheck Solid Solid / Wipes / PPE StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bagging Double Bag (4 mil Poly) 'Gooseneck' Seal Solid->Bagging SolventCheck Check Solvent pH Is it Acidic? Liquid->SolventCheck Container Container Selection: HDPE or Glass (Amber) Bagging->Container Neutralize Slow Neutralization (Sat. NaHCO3) SolventCheck->Neutralize Yes (Acidic) SolventCheck->Container No (Neutral/Basic) Neutralize->Container Labeling Labeling: 'Hazardous Waste - Organic Base' Constituents: Morpholino-pyridine deriv. Container->Labeling Final Transfer to EHS/Disposal Contractor (Incineration Required) Labeling->Final

Figure 1: Decision logic for segregating and packaging morpholino-pyridine waste.

Phase 3: Labeling and Storage[4]
  • Label Text: "Hazardous Waste - Organic Base."[1]

  • Hazard Codes: Check "Toxic" and "Irritant."[1]

  • Chemical Name: Write the full name "this compound" clearly. Do not use abbreviations like "Morph-Py".

  • Storage: Store in a cool, dry, well-ventilated area away from light. Ensure secondary containment (tray) is present to catch leaks.[1]

Emergency Contingencies

Spill Management

In the event of a benchtop spill, do not use water immediately, as this spreads the organic base.

  • Isolate: Evacuate the immediate area if dust is airborne.[1][4]

  • PPE: Don Nitrile gloves (double gloved recommended) and N95/P100 respirator if powder is present.[1]

  • Absorb: Use a Universal Absorbent (vermiculite or clay).[1] Avoid acid-neutralizing absorbents (often pink/red) unless you are certain of the reaction kinetics; standard clay is safer.[1]

  • Clean: Scoop into a disposal bag. Clean the surface with ethanol, then soap and water.

First Aid (Exposure)[3][5]
  • Skin: Wash immediately with soap and copious water.[3][1][5][6][7] Pyridine derivatives can penetrate skin.[1][6]

  • Eyes: Flush for 15 minutes.[3][1][6][7] The morpholine group is caustic to corneal tissue.[1]

Regulatory & Destruction Context[2][8][9]

While this specific compound may not be individually listed under EPA RCRA "P" or "U" lists, it falls under the broad category of hazardous chemical waste due to toxicity and ignitability (if in solvent).

  • Ultimate Destruction: The only acceptable destruction method for this compound is High-Temperature Incineration .[1]

    • Mechanism:[1][2][4][5][8][9] Incineration at >1000°C breaks the pyridine ring and morpholine structure into CO₂, H₂O, and NOx.

    • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) certifies incineration for this lot. Do not permit landfilling or deep-well injection due to aquatic toxicity risks.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

Sources

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